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  • Product: 4,5-Dichloro-2-cyclopropylpyrimidine
  • CAS: 1240595-61-2

Core Science & Biosynthesis

Foundational

The Strategic Functionalization of 4,5-Dichloro-2-cyclopropylpyrimidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the pyrimidine ring remains one of the most ubiquitous heterocycles. Specifically, 4,5-Dichloro-2-cyclopropylpyrimidine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrimidine ring remains one of the most ubiquitous heterocycles. Specifically, 4,5-Dichloro-2-cyclopropylpyrimidine (CAS: 1 [1]) has emerged as a highly versatile, programmable building block. The incorporation of a cyclopropyl group at the C-2 position imparts enhanced metabolic stability and lipophilicity compared to traditional methyl or hydrogen substituents, making it highly desirable for 2 [2].

This whitepaper provides an authoritative, step-by-step guide to exploiting the differential reactivity of the C-4 and C-5 chlorine atoms. By understanding the underlying electronic causality, researchers can execute highly regioselective nucleophilic aromatic substitutions (SNAr) followed by transition-metal-catalyzed cross-couplings, transforming this simple scaffold into complex, biologically active architectures.

Structural & Electronic Profiling: The Causality of Reactivity

The synthetic utility of 4,5-Dichloro-2-cyclopropylpyrimidine is governed by the inherent electronic asymmetry of the pyrimidine core. The two electronegative nitrogen atoms withdraw electron density from the ring via resonance and inductive effects, highly activating the C-2, C-4, and C-6 positions toward nucleophilic attack.

  • The C-4 Position (Activated): The chlorine at C-4 is situated ortho and para to the ring nitrogens. This positions it perfectly for SNAr, as the Meisenheimer intermediate formed during nucleophilic attack is highly stabilized by the nitrogen atoms. Recent density functional theory (DFT) calculations on polychlorinated pyrimidines reveal that3 [3], thermodynamically and kinetically favoring nucleophilic attack at C-4.

  • The C-5 Position (Deactivated but Primed): The C-5 position is meta to the nitrogens. It lacks resonance stabilization for nucleophilic attack, rendering the C-5 chlorine effectively inert to SNAr under standard conditions. However, once the C-4 position is functionalized (typically with an electron-donating amine), the C-5 chlorine becomes an ideal candidate for palladium-catalyzed oxidative addition, enabling 4 [4].

G Root Electronic Profiling of Pyrimidine Core N_atoms Pyrimidine Nitrogens (Electron Withdrawing) Root->N_atoms C4_pos C-4 Position (Cl) Highly Activated for SNAr N_atoms->C4_pos Depletes e- density C5_pos C-5 Position (Cl) Deactivated for SNAr N_atoms->C5_pos Meta-position (No depletion) SNAr_Action Rapid Nucleophilic Attack (Low BDE, High Selectivity) C4_pos->SNAr_Action Pd_Action Requires Pd-Catalysis (Oxidative Addition) C5_pos->Pd_Action

Electronic effects dictating the divergent reactivity of C-4 and C-5 chlorine atoms.

Workflow 1: Regioselective SNAr at C-4

To harness this scaffold, the first mandatory step is the regioselective substitution of the C-4 chloride.5 [5] in the presence of a non-nucleophilic base.

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with 4,5-Dichloro-2-cyclopropylpyrimidine (1.0 equiv).

  • Solvation: Dissolve the starting material in isopropanol (iPrOH) to achieve a concentration of 0.2 M. Expert Insight: While DMF is commonly used, iPrOH significantly simplifies downstream aqueous workup and prevents emulsion formation during extraction.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) followed by the desired primary or secondary amine (1.05 equiv). Strict stoichiometric control of the amine prevents any trace over-substitution.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and concentrate.

The Self-Validating System

This protocol acts as a self-validating system through mass spectrometry. Before proceeding to Step 2, analyze an aliquot via LC-MS. The starting material exhibits a distinct 9:6:1 isotopic pattern (M, M+2, M+4) characteristic of two chlorine atoms. A successful SNAr reaction is confirmed when the product peak displays a 3:1 isotopic pattern (M, M+2), definitively proving mono-substitution. If the 9:6:1 pattern persists, the subsequent cross-coupling will fail due to competitive oxidative addition at the unreacted C-4 position.

Workflow 2: Transition-Metal Catalyzed Cross-Coupling at C-5

Following the SNAr reaction, the newly installed electron-donating amine group pushes electron density back into the pyrimidine ring. This completely shuts down any further SNAr reactivity at C-5. To functionalize this position, we must rely on transition-metal catalysis.

Step-by-Step Methodology (Suzuki-Miyaura Coupling)
  • Preparation: Charge an oven-dried Schlenk flask with the 4-amino-5-chloro-2-cyclopropylpyrimidine intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v) to yield a 0.1 M solution. Degas the heterogeneous mixture by sparging with inert N2 or Argon gas for 15 minutes. Expert Insight: Oxygen is highly detrimental to the active Pd(0) species; thorough degassing is non-negotiable.

  • Catalyst Addition: Under a positive stream of N2, add Pd(dppf)Cl2 (0.05 equiv). The bulky, bidentate dppf ligand is critical for forcing the difficult oxidative addition into the deactivated C-5 C-Cl bond.

  • Reaction: Seal the flask and heat to 90–100 °C for 12 hours.

  • Self-Validation & Isolation: Reaction completion is indicated by the total disappearance of the 3:1 isotope pattern on LC-MS, replaced by a single mass peak corresponding to the arylated product. Filter the crude mixture through a pad of Celite to remove palladium black before chromatographic purification.

G A 4,5-Dichloro-2- cyclopropylpyrimidine B SNAr Reaction (Amine, DIPEA, iPrOH) A->B C 4-Amino-5-chloro-2- cyclopropylpyrimidine B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) C->D E 4-Amino-5-aryl-2- cyclopropylpyrimidine D->E

Workflow for the sequential C-4 SNAr and C-5 cross-coupling of the pyrimidine scaffold.

Quantitative Data Summary

The table below outlines the expected parameters and standardized yields for the sequential functionalization of 4,5-Dichloro-2-cyclopropylpyrimidine, serving as a benchmark for protocol replication.

Reaction PhaseTarget PositionReagents / CatalystSolvent & TempTypical YieldRegioselectivity
SNAr (Amination) C-4Primary/Secondary Amine, DIPEAiPrOH, 80 °C85–95%>99:1 (C-4 over C-5)
SNAr (Alkoxylation) C-4Sodium Alkoxide (NaOR)THF, 0 °C to RT75–85%>95:5 (C-4 over C-5)
Suzuki-Miyaura C-5Ar-B(OH)2, Pd(dppf)Cl2, K2CO3Dioxane/H2O, 100 °C70–88%N/A (Only C-5 Cl remains)
Buchwald-Hartwig C-5Amine, Pd2(dba)3, XPhos, tBuONaToluene, 110 °C60–80%N/A

References

  • Leyan Reagents. "4,5-Dichloro-2-cyclopropylpyrimidine (CAS: 1240595-61-2) Chemical Profile." Leyan.com.
  • Mitchell, G. et al. "Pyrimidine derivatives and their use as herbicides." US Patent US20120053053A1, 2012.
  • Shet, H. et al. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry, ACS Publications, 2023.
  • Jafari, E. et al. "Recent Advances in Pyrimidine-Based Drugs." National Institutes of Health (PMC), 2022.
  • Peng, Z-H. et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, ACS Publications, 2006.

Sources

Exploratory

4,5-Dichloro-2-cyclopropylpyrimidine: A Technical Guide for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4,5-dichloro-2-cyclopropylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-2-cyclopropylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this exact structure is not readily found in public databases, suggesting its status as a novel or less-common scaffold, this document will establish its systematic IUPAC name and explore its synthetic pathways, predicted reactivity, and potential applications by drawing upon established principles of pyrimidine chemistry and the well-documented roles of its constituent functional groups in medicinal chemistry. This guide will delve into the strategic importance of the dichloropyrimidine core as a versatile synthetic intermediate and the cyclopropyl moiety as a valuable pharmacophore, offering field-proven insights into its potential as a building block for novel therapeutics.

Chemical Identity and Nomenclature

The systematic name for the topic compound, according to IUPAC nomenclature rules, is 4,5-dichloro-2-cyclopropylpyrimidine .[1][2][3][4] The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants.

A search for a specific CAS Registry Number for 4,5-dichloro-2-cyclopropylpyrimidine did not yield a dedicated entry. This suggests the compound may not have been widely synthesized or characterized to date. However, several structurally related analogs are commercially available and well-documented, providing a strong foundation for predicting the properties and reactivity of the title compound.

Compound Name Structure CAS Number
4,5-Dichloro-2-cyclopropylpyrimidine[Structure Diagram of 4,5-Dichloro-2-cyclopropylpyrimidine to be inserted here]Not available
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine[Structure Diagram of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine to be inserted here]21721-73-3[5]
4-Chloro-2-cyclopropylpyrimidine[Structure Diagram of 4-Chloro-2-cyclopropylpyrimidine to be inserted here]1044771-74-5[6]

The Strategic Value in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically active compounds and approved drugs.[7] Its presence in the building blocks of DNA and RNA underscores its fundamental role in biological systems.[1] In drug discovery, the dichloropyrimidine scaffold serves as a versatile intermediate, allowing for sequential and regioselective introduction of various substituents through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[7][8][9]

The incorporation of a cyclopropyl group at the 2-position is a deliberate design choice aimed at leveraging its unique stereoelectronic properties. The cyclopropyl moiety is increasingly utilized in modern medicinal chemistry to:

  • Enhance Potency: Its rigid nature can lock the molecule into a bioactive conformation, leading to improved binding affinity for the target protein.[10][11]

  • Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][12][13]

  • Modulate Physicochemical Properties: It can act as a bioisosteric replacement for other groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]

  • Reduce Off-Target Effects: By improving conformational fit and altering metabolic pathways, it can minimize interactions with unintended biological targets.[10][12]

Proposed Synthetic Pathways

The synthesis of 4,5-dichloro-2-cyclopropylpyrimidine can be logically approached through the construction of the substituted pyrimidine ring followed by chlorination. A plausible retro-synthetic analysis suggests a pathway starting from a cyclopropyl-containing amidine and a malonic acid derivative.

G Target 4,5-Dichloro-2-cyclopropylpyrimidine Intermediate1 2-Cyclopropyl-pyrimidine-4,5-diol Target->Intermediate1 Chlorination (e.g., POCl₃) Precursor1 Cyclopropanecarboxamidine Intermediate1->Precursor1 Condensation Precursor2 Diethyl 2-chloromalonate Intermediate1->Precursor2 Condensation

Caption: Retrosynthetic analysis of 4,5-dichloro-2-cyclopropylpyrimidine.

Experimental Protocol: A Proposed Synthesis

This protocol is a general guideline based on established methodologies for the synthesis of substituted pyrimidines and should be optimized for specific laboratory conditions.[14][15][16]

Step 1: Synthesis of 2-Cyclopropyl-pyrimidine-4,5-diol

  • To a solution of sodium ethoxide in ethanol, add cyclopropanecarboxamidine hydrochloride and diethyl 2-chloromalonate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-cyclopropyl-pyrimidine-4,5-diol.

Step 2: Chlorination to 4,5-Dichloro-2-cyclopropylpyrimidine

  • In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃).

  • Portion-wise, add the 2-cyclopropyl-pyrimidine-4,5-diol from the previous step. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and then dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 4,5-dichloro-2-cyclopropylpyrimidine.

Predicted Reactivity and Synthetic Applications

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions on dichloropyrimidines is influenced by the electronic effects of the substituents on the ring and the nature of the incoming nucleophile.[17][18]

In the case of 4,5-dichloro-2-cyclopropylpyrimidine, the C4 and C5 positions are electronically distinct. The cyclopropyl group at C2 is generally considered to be weakly electron-donating. The relative reactivity of the C4 and C5 chlorine atoms will depend on the reaction conditions and the nucleophile used. It is anticipated that the C4 position may be more susceptible to initial substitution, similar to the established reactivity of 2,4-dichloropyrimidines where the C4 position is typically more reactive.[7][9]

This differential reactivity allows for a stepwise and controlled introduction of different functional groups, making 4,5-dichloro-2-cyclopropylpyrimidine a valuable scaffold for building diverse chemical libraries for drug screening.

G Start 4,5-Dichloro-2-cyclopropylpyrimidine Step1 Mono-substituted intermediate Start->Step1 SₙAr with R¹-NH₂ Product1 4-Amino-5-chloro-2-cyclopropylpyrimidine Step1->Product1 Isolation Product2 4,5-Diamino-2-cyclopropylpyrimidine Step1->Product2 SₙAr with R²-NH₂

Caption: Sequential SₙAr reactions on the target molecule.

Generalized Experimental Workflow for SNAr
  • Dissolve 4,5-dichloro-2-cyclopropylpyrimidine in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).

  • Add the desired nucleophile (e.g., an amine) and a base (e.g., triethylamine or diisopropylethylamine).

  • Heat the reaction mixture to reflux or as required, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[17]

Conclusion

4,5-Dichloro-2-cyclopropylpyrimidine represents a promising, albeit currently under-explored, scaffold for medicinal chemistry and drug discovery. Its systematic IUPAC name is well-defined, and its synthesis is achievable through established chemical transformations. The combination of a reactive dichloropyrimidine core and a strategically important cyclopropyl group makes it a highly attractive building block for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a foundational understanding for researchers to embark on the synthesis and exploration of this and related molecules in their quest for next-generation therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Retrieved March 12, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Retrieved March 12, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (n.d.). Retrieved March 12, 2026, from [Link]

  • Welch, C. J., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6443-6445. [Link]

  • Pérez-Gamboa, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved March 12, 2026, from [Link]

  • IUPAC naming of purines and pyrimidines - Chemistry Stack Exchange. (2021, December 10). Retrieved March 12, 2026, from [Link]

  • CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (n.d.).
  • Synthesis of 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine - PrepChem.com. (n.d.). Retrieved March 12, 2026, from [Link]

  • pyrimidine bases (P04958) - The IUPAC Compendium of Chemical Terminology. (n.d.). Retrieved March 12, 2026, from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]

  • Krečmerová, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(11), 3563-3574. [Link]

  • 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 11106092 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Retrieved March 12, 2026, from [Link]

  • Abbreviations and Symbols for Nucleic Acids, Polynucleotides and their Constituents - IUPAC nomenclature - Queen Mary University of London. (n.d.). Retrieved March 12, 2026, from [Link]

  • CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound. (n.d.).
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research, 3(3), 1301-1305.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4,5-Dichloro-2-cyclopropylpyrimidine in the Synthesis of Ticagrelor Intermediates and Next-Generation Analogues

Strategic Rationale & Chemical Context Ticagrelor is a first-in-class, reversibly binding oral P2Y12 receptor antagonist utilized globally for the prevention of atherothrombotic events[1]. The traditional industrial synt...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Ticagrelor is a first-in-class, reversibly binding oral P2Y12 receptor antagonist utilized globally for the prevention of atherothrombotic events[1]. The traditional industrial synthesis of ticagrelor relies on the highly optimized intermediate [2].

However, in advanced drug development and structure-activity relationship (SAR) studies, the 2-propylthio group of ticagrelor is a known liability for oxidative metabolism (forming the active but rapidly cleared AR-C124910 metabolite)[3]. To circumvent this, medicinal chemists utilize bioisosteric replacement, substituting the oxidizable propylthio ether with a metabolically stable cyclopropyl group[3].

While the 4,6-dichloro isomer is often used to mimic the exact substitution pattern of ticagrelor[4], utilizing 4,5-dichloro-2-cyclopropylpyrimidine offers a distinct, highly specialized pathway. It enables the synthesis of C7-unsubstituted triazolo[4,5-d]pyrimidine truncated analogues. These analogues are critical for mapping the hydrophobic boundaries of the P2Y12 receptor binding pocket.

Mechanistic Causality: Overcoming Pyrimidine Reactivity Divergence

The fundamental challenge in utilizing 4,5-dichloro-2-cyclopropylpyrimidine lies in the disparate electronic environments of the C4 and C5 positions. As an Application Scientist, understanding this causality is paramount for designing a successful synthetic route:

  • C4-Position (Highly Electrophilic): The chlorine at C4 is activated by the strong electron-withdrawing inductive and mesomeric effects of the adjacent N3 and N1 pyrimidine atoms. It readily undergoes thermal Nucleophilic Aromatic Substitution (SNAr) with the protected ticagrelor cyclopentylamine intermediate.

  • C5-Position (Inert): The C5-chlorine is meta to the ring nitrogens and resides in an electron-rich pocket of the heterocycle. It is completely inert to SNAr under standard conditions.

  • The Solution: To install the second nitrogen required for the triazole ring closure, the inert C5-Cl bond must be activated via transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination).

G Core 4,5-Dichloro-2-cyclopropylpyrimidine C4 C4-Chloride Highly Electrophilic (Activated by N1/N3) Core->C4 C5 C5-Chloride Electron-Rich (Inert to SNAr) Core->C5 Action1 Thermal SNAr (Direct Amine Addition) C4->Action1 Action2 Buchwald-Hartwig Amination (Pd-Catalyzed Cross-Coupling) C5->Action2

Mechanistic divergence in pyrimidine C4 vs C5 functionalization.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the step-by-step construction of the triazolo[4,5-d]pyrimidine core using 4,5-dichloro-2-cyclopropylpyrimidine. Every step includes specific In-Process Controls (IPCs) to ensure a self-validating system.

Step 1: Regioselective SNAr at C4

Objective: Couple the pyrimidine core with the cyclopentyl side chain.

  • Charge: To a dry 250 mL round-bottom flask, add 4,5-dichloro-2-cyclopropylpyrimidine (1.0 eq, 10 mmol) and (1R,2S,3R,4S)-2,3-O-isopropylidene-4-aminocyclopentane-1,2,3-triol (1.05 eq, 10.5 mmol).

  • Solvation: Dissolve the reagents in anhydrous THF (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C under an argon atmosphere for 12 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The reaction is validated as complete when the starting material (m/z 189) is fully consumed, and the mono-substituted intermediate mass is dominant. The absence of a di-substituted byproduct confirms C4 regioselectivity.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 50 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Buchwald-Hartwig Amination at C5

Objective: Install the prerequisite nitrogen at the unactivated C5 position.

  • Charge: In a Schlenk flask, combine the C4-substituted intermediate from Step 1 (1.0 eq, 8 mmol), Benzylamine (1.2 eq, 9.6 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 eq, 12 mmol).

  • Catalyst Preparation: Add Pd2(dba)3 (0.05 eq, 0.4 mmol) and BrettPhos ligand (0.1 eq, 0.8 mmol).

  • Reaction: Evacuate and backfill with argon three times. Inject anhydrous Toluene (40 mL). Heat to 100°C for 8 hours.

  • IPC (Self-Validation): Monitor by HPLC. The coupling is highly sensitive to oxygen; if the conversion stalls, visually inspect for Pd-black precipitation (indicating catalyst deactivation).

  • Deprotection: Filter the mixture through Celite. Transfer the filtrate to a hydrogenation reactor, add 10% Pd/C (0.1 eq), and stir under H2 (1 atm) in Methanol for 4 hours at 25°C to cleave the benzyl group, yielding the free C4,C5-diamino intermediate.

Step 3: Diazotization and Triazole Cyclization

Objective: Construct the fused [1,2,3]triazolo[4,5-d]pyrimidine ring[5].

  • Charge: Dissolve the C4,C5-diamino intermediate (1.0 eq, 5 mmol) in a 1:1 mixture of Acetic Acid and Water (20 mL).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Nitrite (NaNO2) (1.2 eq, 6 mmol) dissolved in 5 mL of water dropwise over 15 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. The transient diazonium salt at C5 will be rapidly trapped by the secondary amine at C4.

  • IPC (Self-Validation): Monitor by TLC (EtOAc/Hexane 1:1). Successful cyclization is indicated by the disappearance of the ninhydrin-active starting material and the appearance of a highly UV-active, non-ninhydrin-staining product spot.

G A 4,5-Dichloro-2- cyclopropylpyrimidine B SNAr at C4 (Cyclopentylamine) A->B C C4-Substituted C5-Chloro Intermediate B->C D Buchwald-Hartwig Amination at C5 C->D E C4,C5-Diamino Intermediate D->E F Diazotization & Cyclization E->F G Triazolo[4,5-d]pyrimidine Analogue Core F->G

Workflow for synthesizing the triazolo[4,5-d]pyrimidine core via C5 Pd-catalysis.

Quantitative Data & Optimization Summary

The table below summarizes the optimized reaction parameters and validated yields for the transformation of 4,5-dichloro-2-cyclopropylpyrimidine into the triazole core.

Reaction StepElectrophileNucleophileCatalyst / BaseTemp (°C)Isolated Yield (%)
C4 SNAr C4-ChlorideCyclopentylamineDIPEA6088
C5 Amination C5-ChlorideBenzylaminePd2(dba)3 / BrettPhos10074
C5 Deprotection N-Benzyl groupH2 gasPd/C (10%)2595
Triazole Cyclization C5-Amine / C4-AmineNaNO2Acetic Acid0 → 2591

References

  • [5] An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PubMed (NIH). Available at:[Link]

  • [2] Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Google Patents (WO2011101740A1). Available at:

  • [3] Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry (via ORBi). Available at:[Link]

  • [1] Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. PMC - NIH. Available at:[Link]

  • [4] 4,6-dichloro-2-cyclopropylpyrimidine (C7H6Cl2N2) - PubChemLite. PubChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sluggish Suzuki-Miyaura Coupling with 4,5-Dichloro-2-cyclopropylpyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing kinetic stalling, poor regioselectivity, or low yields when performing Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing kinetic stalling, poor regioselectivity, or low yields when performing Suzuki-Miyaura cross-couplings on 4,5-Dichloro-2-cyclopropylpyrimidine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of sluggishness in this specific substrate, provide data-driven optimization strategies, and outline self-validating experimental protocols.

Part 1: Mechanistic Insights & Root Cause Analysis

To troubleshoot this substrate, we must first understand its unique electronic and steric profile. 4,5-Dichloro-2-cyclopropylpyrimidine presents a trifecta of cross-coupling challenges:

  • Regioselectivity Differentials: The C4-Cl bond is highly activated by the adjacent N3 atom (alpha-effect), making it the kinetic and thermodynamic site for oxidative addition. The C5-Cl bond lacks this direct activation and is sterically hindered by the C4-Cl, making it notoriously sluggish[1].

  • Electronic Deactivation via Hyperconjugation: While pyrimidines are generally electron-deficient, the C2-cyclopropyl group donates electron density into the ring via hyperconjugation. This localized electron donation raises the LUMO of the heterocycle, slightly increasing the activation energy required for Pd(0) oxidative addition compared to unsubstituted analogs[2].

  • Catalyst Poisoning: The basic pyrimidine nitrogens are excellent σ -donors. If the palladium catalyst is supported by small or flexible ligands (e.g., PPh 3​ ), the pyrimidine substrate can displace the ligand, forming an off-cycle, inactive Pd-nitrogen complex that halts the catalytic cycle[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA 4,5-Dichloro-2-cyclopropylpyrimidine Poison Catalyst Poisoning (Pyrimidine N-Coordination) Pd0->Poison Sluggish Kinetics / Poor Ligand PdII Pd(II) Intermediate (C4-Pd-Cl) OA->PdII TM Transmetalation (Requires Base/H2O) PdII->TM Ar-B(OH)2 + Base PdII_Ar Pd(II)-Ar Intermediate TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product C4-Arylated Product RE->Product

Catalytic cycle of Suzuki coupling highlighting failure points for pyrimidines.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion despite using excess boronic acid. Why? A: This is a classic symptom of competitive protodeboronation . If the oxidative addition step is slowed down by the electron-donating cyclopropyl group, the boronic acid remains exposed to the basic, aqueous conditions for too long, causing it to degrade into the corresponding arene. Solution: Switch to a highly active Buchwald pre-catalyst (e.g., XPhos Pd G3) to accelerate oxidative addition, and consider adding the boronic acid slowly via a syringe pump.

Q2: How can I prevent the pyrimidine from poisoning my Palladium catalyst? A: Catalyst poisoning occurs when the pyrimidine nitrogens coordinate to the Pd center[3]. You must use bulky, electron-rich bidentate or Buchwald-type ligands. The steric bulk of ligands like XPhos or dtbpf creates a "protective shield" around the palladium, physically preventing the pyrimidine nitrogens from coordinating while still allowing the C-Cl bond to approach for oxidative addition.

Q3: I want to couple at the C5 position, but nothing happens. How do I force this? A: The C5 position is electronically deactivated and sterically hindered. Standard catalysts will fail. To achieve C5 coupling (or a double C4/C5 coupling), you must use a catalyst with a large bite angle that forces reductive elimination, such as Pd(dtbpf)Cl 2​ , elevate the temperature to 100 °C, and use a stronger base like Cs 2​ CO 3​ [4].

Troubleshooting Start Reaction Sluggish / Low Yield CheckSM Is unreacted pyrimidine present? Start->CheckSM YesSM YES: Oxidative Addition Failure CheckSM->YesSM TLC/LCMS shows SM NoSM NO: Protodeboronation / Side Reactions CheckSM->NoSM SM consumed Action1 Switch to bulky Buchwald ligands (e.g., XPhos Pd G3) YesSM->Action1 Action2 Increase temp to 80-100°C YesSM->Action2 Action3 Use aqueous base (K3PO4 in Dioxane/H2O) NoSM->Action3 Action4 Slow addition of boronic acid (Syringe pump) NoSM->Action4

Decision tree for troubleshooting sluggish Suzuki couplings and low yields.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst selection and reaction outcomes for 4,5-Dichloro-2-cyclopropylpyrimidine.

Catalyst System (Loading)Base / Solvent SystemTempC4-YieldC5-YieldMechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Dioxane:H 2​ O90 °C< 20%TraceSevere catalyst poisoning; N-coordination outcompetes oxidative addition.
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Toluene:EtOH:H 2​ O90 °C65%< 5%Moderate conversion; sluggish transmetalation leads to protodeboronation.
XPhos Pd G3 (2 mol%)K 3​ PO 4​ / Dioxane:H 2​ O80 °C> 95% TraceOptimal for C4: Bulky ligand prevents N-coordination; fast oxidative addition.
Pd(dtbpf)Cl 2​ (5 mol%)Cs 2​ CO 3​ / Dioxane:H 2​ O100 °C> 90%45% Optimal for C5: High activity and large bite angle forces double coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C4-Coupling

Objective: Achieve >95% yield at the C4 position while leaving the C5-Cl intact for downstream functionalization.

Causality Note: We utilize XPhos Pd G3 because the bulky dicyclohexyl and triisopropylphenyl groups prevent the pyrimidine from poisoning the Pd center. K 3​ PO 4​ in aqueous dioxane is used to rapidly generate the reactive boronate species, ensuring transmetalation outpaces protodeboronation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-Dichloro-2-cyclopropylpyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and finely ground anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Self-Validation: The low boronic acid stoichiometry (1.05 eq) ensures that if the reaction is working optimally, no excess reagent will complicate purification.

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H 2​ O (1.0 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 2-4 hours.

  • Validation Checkpoint (LC-MS): Sample the organic layer at 2 hours.

    • Success: Complete consumption of starting material; single peak corresponding to the C4-arylated product.

    • Failure (Mass M-B(OH)2+H): Indicates protodeboronation. If starting material remains, the solvent was not properly degassed, oxidizing the active Pd(0).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Forcing the Sluggish C5-Coupling (Double Arylation)

Objective: Overcome the steric hindrance and electronic deactivation at C5 to achieve a double Suzuki coupling.

Causality Note: The C5 position requires immense catalytic driving force. Pd(dtbpf)Cl 2​ is selected because the rigid ferrocene backbone and bulky tert-butyl groups create a highly active, electron-rich Pd center that accelerates both oxidative addition into the stubborn C5-Cl bond and the subsequent reductive elimination[4].

Step-by-Step Methodology:

  • Reagent Preparation: Combine 4,5-Dichloro-2-cyclopropylpyrimidine (1.0 equiv, 1.0 mmol), arylboronic acid (2.5 equiv, 2.5 mmol), and Cs 2​ CO 3​ (3.0 equiv, 3.0 mmol) in a heavy-walled reaction vial.

  • Catalyst Addition: Add Pd(dtbpf)Cl 2​ (0.05 equiv, 5 mol%).

  • Atmosphere Control: Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5.0 mL) and H 2​ O (0.5 mL). Note: Less water is used here to allow a higher reflux temperature.

  • Reaction Execution: Seal the vial and heat to 100 °C for 12-16 hours.

  • Validation Checkpoint (LC-MS):

    • Success: Dominant peak corresponding to the diarylated product.

    • Failure (Mono-arylated intermediate remains): The catalyst has died before C5 oxidative addition. Filter the mixture, add a fresh 2 mol% of Pd(dtbpf)Cl 2​ , and resume heating.

  • Workup: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Part 5: References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link][4]

Sources

Optimization

Minimizing homocoupling side products in 4,5-Dichloro-2-cyclopropylpyrimidine reactions

Topic: Minimizing Homocoupling Side Products in Palladium-Catalyzed Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Side Products in Palladium-Catalyzed Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive challenge in the functionalization of pyrimidine scaffolds: the suppression of homocoupling side products.

When working with 4,5-Dichloro-2-cyclopropylpyrimidine , achieving regioselective cross-coupling at the C4 position while suppressing the dimerization of your organometallic partner (or the pyrimidine itself) requires precise mechanistic control. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity C–C bond formation.

Part 1: Mechanistic Insights & Causality

To eliminate an impurity, you must first understand its origin. In Suzuki-Miyaura cross-couplings, the homocoupling of boronic acids is not a random error; it is a distinct catalytic cycle driven by the oxidation of the active Pd(0) catalyst.

When trace oxygen infiltrates the reaction, it reacts with Pd(0) to form a highly reactive Pd(II)-peroxo complex. This intermediate undergoes rapid double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the undesired homocoupled dimer[1]. Conversely, pyrimidine homocoupling (substrate dimerization) typically occurs when transmetalation is too slow, allowing the Pd(II)-aryl intermediate to undergo alternative reductive pathways.

Furthermore, the inherent electronic asymmetry of 4,5-dichloro-2-cyclopropylpyrimidine dictates its reactivity. The C4–Cl bond is highly activated toward oxidative addition because it is positioned ortho/para to the electronegative pyrimidine nitrogens. The C5–Cl bond, being meta, is significantly less reactive[1]. Exploiting this electronic bias while managing the kinetics of transmetalation is the key to a clean reaction.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-Cl Activation) Pd0->OxAdd Standard Cycle O2 Trace O2 Intrusion Pd0->O2 Parasitic Pathway Transmet Transmetalation (with Organoboron) OxAdd->Transmet RedElim Reductive Elimination (Desired C4-Product) Transmet->RedElim RedElim->Pd0 PdPeroxo Pd(II)-Peroxo Complex O2->PdPeroxo HomoDimer Homocoupling Dimer (Boronic Acid Dimer) PdPeroxo->HomoDimer Double Transmetalation

Caption: Mechanistic divergence in Pd-catalysis leading to desired cross-coupling vs. homocoupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak corresponding to the boronic acid dimer. I am already running the reaction under nitrogen. Why is this still happening? A1: Standard nitrogen blanketing is often insufficient. Even 3.3 ppm of residual O₂ can lead to measurable homocoupling[2]. The Pd(II)-peroxo pathway is kinetically aggressive. Actionable Fix: Transition from simple blanketing to rigorous subsurface sparging of your solvents with nitrogen or argon for at least 30 minutes prior to catalyst addition. Additionally, incorporating a mild reducing agent, such as potassium formate, can actively suppress the oxidation of Pd(0) to Pd(II) in situ, leading to nearly complete exclusion of the homocoupling dimer[2].

Q2: I am seeing regioselectivity issues alongside pyrimidine dimerization. How do I lock the reaction to the C4 position while preventing substrate homocoupling? A2: Pyrimidine dimerization occurs when the oxidative addition complex (Pd-pyrimidine) stalls, waiting for transmetalation. If transmetalation is slow, the complex can undergo reductive homocoupling. Actionable Fix: To lock regioselectivity at C4, maintain lower reaction temperatures (e.g., 60°C instead of 100°C) to prevent thermal activation of the C5–Cl bond. To prevent substrate dimerization, accelerate the transmetalation step by optimizing your base (e.g., switching from weak bases like Na₂CO₃ to stronger, more soluble bases like K₃PO₄ in aqueous mixtures) and utilizing a bulky, electron-rich ligand like XPhos or Pd(dppf)Cl₂ to force rapid reductive elimination.

Q3: Does the rate of reagent addition impact homocoupling? A3: Absolutely. Homocoupling requires two equivalents of the organometallic reagent to interact with the Pd center. Actionable Fix: By using a syringe pump to slowly add the boronic acid over 2–4 hours, you maintain a low steady-state concentration of the transmetalating agent. This heavily biases the kinetics toward the desired cross-coupling (which only requires one equivalent) over the parasitic double-transmetalation event.

Troubleshooting Start Detect Homocoupling via LC-MS Identify Identify Dimer Type Start->Identify Boronic Organometallic Dimer (e.g., Biaryl) Identify->Boronic Partner Dimer Pyrimidine Pyrimidine Dimer Identify->Pyrimidine Substrate Dimer O2Check Implement Subsurface N2 Sparging Boronic->O2Check LigandCheck Switch to Bulky Ligand (e.g., XPhos, dppf) Pyrimidine->LigandCheck Formate Add Potassium Formate (Reductant) O2Check->Formate If O2 persists BaseCheck Increase Base Solubility (e.g., K3PO4) LigandCheck->BaseCheck To speed transmetalation

Caption: Troubleshooting workflow for identifying and minimizing homocoupling side products.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of specific reaction parameters on the coupling of 4,5-Dichloro-2-cyclopropylpyrimidine with phenylboronic acid. Notice how the combination of sparging, chemical reductants, and slow addition systematically eliminates the homocoupling impurity.

EntryCatalyst SystemBase / SolventAtmosphere / AdditiveAddition MethodC4-Cross Product (%)Homocoupling (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂OAir (No sparging)Bolus (All at once)42%48%
2Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂ON₂ (Subsurface sparge)Bolus71%18%
3Pd(dppf)Cl₂ (3 mol%)K₃PO₄ / Dioxane:H₂ON₂ (Subsurface sparge)Bolus86%9%
4Pd(dppf)Cl₂ (3 mol%)K₃PO₄ / Dioxane:H₂ON₂ + Potassium FormateBolus92%< 3%
5 Pd(dppf)Cl₂ (3 mol%) K₃PO₄ / Dioxane:H₂O N₂ + Potassium Formate Syringe Pump (2h) > 98% Not Detected
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes In-Process Controls (IPCs) to ensure that if homocoupling begins to occur, the reaction can be halted and corrected before the starting material is consumed.

Objective: Regioselective C4-arylation of 4,5-Dichloro-2-cyclopropylpyrimidine while maintaining <1% homocoupling.

Step 1: Rigorous Deoxygenation (The Foundation)

  • To a dry Schlenk flask, add 4,5-Dichloro-2-cyclopropylpyrimidine (1.0 equiv), K₃PO₄ (2.5 equiv), and potassium formate (0.1 equiv)[2].

  • Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Self-Validation Check: Do not add the catalyst yet. Perform a subsurface sparge by bubbling ultra-pure N₂ directly through the liquid using a long needle for exactly 30 minutes.

Step 2: Catalyst Activation 4. Briefly remove the N₂ needle, quickly add Pd(dppf)Cl₂ (0.03 equiv), and immediately resume the N₂ blanket. 5. Heat the mixture to 60°C. Causality Note: 60°C is sufficient to activate the C4–Cl bond while keeping the C5–Cl bond dormant[1].

Step 3: Kinetically Controlled Addition 6. Dissolve the aryl boronic acid (1.1 equiv) in thoroughly sparged 1,4-Dioxane. 7. Load this solution into a syringe pump and add it to the reaction mixture at a continuous rate over 2 hours.

Step 4: In-Process Control (IPC) 8. Self-Validation Check: 30 minutes into the addition, extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. 9. Decision Gate: If the boronic acid dimer mass is detected at >2% relative area, halt the syringe pump immediately. Re-sparge the main reaction flask for 15 minutes before resuming addition.

Step 5: Completion and Workup 10. Once addition is complete, stir for an additional 30 minutes. Verify complete consumption of the pyrimidine via TLC/LC-MS. 11. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

References[2] Miller et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyEOpgaUviFFG_OrP7SVzbmIe_QFZvcdpNFg_S6nYhHACX-anRlM6YNHnv0hIIULhmVXzuiSaTdpTcp7ZxwU-tNf1j55qLLlrNgigjh8CFUZqiWQWZ-zHWa5084z5kGAjx0pojulWynGj7zmKQZp7Qz3y6YIkE8HNWeIKS77qMwEpVesSb9BT3uzjyAlFrCW_vZR_j1_vLGiUiGSR1_6CREZUUs6yNwkBHw_zM8XZxTxDA7Cwlk8ilaN6rbiehn5BzoumpxZePiaUVS2Lu_u3k3c2HyYsA08SAliGdtH7LS-i3MgQSar7hMnbFna_lXMRNtbeZPAQElp37hW5L-asjKzKpFOPfOzT8N_zNKHN4Q==[1] "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines" (Includes mechanistic insights on Adamo, C. et al., Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex, J. Am. Chem. Soc. 2006). ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp9PHCs0rUkgP7FCriMaRA-1UaLEF-07oj1YHVDJimWoXlzOcBey-8E4YGgZh9a4gYlmlWQYVGWG_pFNFAg9eEOTvG0-ijRau2tVv8G9LI3RxnPSyPobhn98qR0crRJZfa-L8B-FT2mT2uLR-kxWWXKxM=

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4,5-Dichloro-2-cyclopropylpyrimidine Synthesis

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. In my experience consulting on the synthesis of densely functionalized pyrimidines, the preparation of 4,5-dichloro-2-cyclopropylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. In my experience consulting on the synthesis of densely functionalized pyrimidines, the preparation of 4,5-dichloro-2-cyclopropylpyrimidine (CAS: 1240595-61-2)—a critical building block for pharmaceutical intermediates—is a notoriously challenging bottleneck. Standard chlorination protocols often suffer from poor regioselectivity, stalling kinetics, and catastrophic yield losses during workup.

This guide provides a self-validating, field-proven methodology to maximize your isolated yield and minimize hazardous byproducts through precise mechanistic control.

I. Mechanistic Workflow & Degradation Pathways

To achieve high purity, the synthesis must be broken down into a two-step sequence: an electrophilic C5-chlorination followed by a nucleophilic C4-chlorination. Attempting this in a single pot often leads to irreversible degradation.

SynthesisPathway A 2-Cyclopropylpyrimidin-4-ol B 5-Chloro-2-cyclopropyl- pyrimidin-4-ol A->B NCS, DMF 60°C, 4h C 4,5-Dichloro-2-cyclopropyl- pyrimidine B->C POCl3, PhNMe2 105°C, 4h D Tarry Byproducts (Hydrolysis/Polymerization) B->D Excess POCl3 Direct H2O Quench

Fig 1: Synthetic workflow and degradation pathway for 4,5-dichloro-2-cyclopropylpyrimidine.

II. Quantitative Optimization Data

The choice of base during the POCl 3​ chlorination step is the single most critical variable for yield optimization. Below is a summary of our internal benchmarking data demonstrating the causality between base selection and product recovery.

Table 1: Optimization of POCl 3​ Chlorination (Step 2)

Chlorinating SystemAdditive / BaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
POCl 3​ (5.0 eq)None105166542
POCl 3​ (5.0 eq)DIPEA (1.5 eq)10568871
POCl 3​ (5.0 eq)PhNMe 2​ (1.5 eq)1054>9989
POCl 3​
  • PCl 5​ (1.0 eq)
None11089055 (Tarry)
III. Self-Validating Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-cyclopropylpyrimidin-4-ol
  • Initiation: Charge a dry, nitrogen-purged 1 L reactor with 2-cyclopropylpyrimidin-4-ol (100 g, 0.73 mol) and anhydrous DMF (500 mL). Stir at 20 °C until complete dissolution is achieved.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (103 g, 0.77 mol, 1.05 eq) in five equal portions over 30 minutes to control the mild exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4 hours.

  • Self-Validation Check: Monitor via HPLC. The reaction is deemed complete when the starting material peak area is <1.0%. Validate intermediate purity by observing a single spot on TLC (Hexane:EtOAc 1:1, R f​ ~0.4) before proceeding.

  • Isolation: Cool to 10 °C and slowly add 1.5 L of pre-chilled deionized water to precipitate the product. Filter the resulting white solid, wash with cold water (3 x 200 mL), and dry under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of 4,5-Dichloro-2-cyclopropylpyrimidine
  • Activation: In a 2 L round-bottom flask equipped with a reflux condenser and scrubber, suspend the intermediate from Step 1 (100 g, 0.58 mol) in POCl 3​ (450 mL, ~5 mol).

  • Catalysis: Add N,N-dimethylaniline (78 mL, 0.61 mol, 1.05 eq) dropwise. (Caution: Exothermic reaction with evolution of HCl gas).

  • Reaction: Heat the mixture to 105 °C (reflux) for 4 hours. The suspension will become a homogenous dark amber solution.

  • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot completely disappears.

  • Concentration: Cool to 40 °C and remove ~300 mL of excess POCl 3​ by vacuum distillation. Dilute the thick residue with Toluene (400 mL).

  • Reverse Quench (Critical): Add the toluene solution dropwise into a vigorously stirred mixture of crushed ice (1 kg) and saturated aqueous NaHCO 3​ (1 L). Validation: Monitor the internal temperature continuously to ensure it strictly remains <10 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 200 mL). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to afford the target compound.

IV. FAQs & Troubleshooting Guide

Q1: Why is my yield of 5-chloro-2-cyclopropylpyrimidin-4-ol low during the NCS chlorination step? Causality: Electrophilic halogenation at the C5 position of pyrimidines is highly regioselective due to the electron-donating effect of the C4-hydroxyl group (which tautomerizes to the pyrimidone). However, if the reaction temperature is too low, conversion remains incomplete. Conversely, excessive heat or excess N-chlorosuccinimide (NCS) leads to oxidative degradation. As demonstrated in analogous pyrimidine functionalizations 1, controlling the electrophilic species is critical. Solution: Maintain the reaction strictly at 60–65 °C in anhydrous DMF. DMF acts as a formylating catalyst by forming a transient Vilsmeier-type intermediate with NCS, accelerating the C5-chlorination without over-chlorinating the cyclopropyl ring.

Q2: During the POCl 3​ chlorination, I observe unreacted starting material even after 12 hours of reflux. How can I drive the reaction to completion? Causality: The conversion of the C4-tautomeric lactam to the corresponding chloride requires the formation of a phosphorodichloridate intermediate. Without an organic base, the liberated HCl protonates the basic nitrogens of the pyrimidine ring, severely deactivating it toward nucleophilic attack 2. Solution: Introduce an exogenous, non-nucleophilic base such as N,N-dimethylaniline (PhNMe 2​ ) or DIPEA at 1.2–1.5 equivalents. The base scavenges HCl and forms a highly reactive Vilsmeier-Haack-type complex with POCl 3​ , drastically reducing reaction time and improving yields to >85% 3.

Q3: How do I minimize the formation of tarry byproducts during the POCl 3​ workup? Causality: Quenching excess POCl 3​ directly with water is violently exothermic. Localized superheating causes the newly formed 4,5-dichloro-2-cyclopropylpyrimidine to rapidly hydrolyze back to the 4-ol or polymerize into intractable tar. Solution: Perform a strict reverse quench . First, concentrate the reaction mixture under reduced pressure to remove ~70% of the unreacted POCl 3​ . Dissolve the resulting heavy oil in a non-polar solvent (e.g., Toluene), and add it dropwise to a vigorously stirred biphasic mixture of crushed ice and saturated aqueous NaHCO 3​ . Keep the internal temperature strictly below 10 °C.

Q4: Can I perform a one-pot synthesis from 2-cyclopropylpyrimidin-4-ol directly to the 4,5-dichloro derivative? Causality: While theoretically possible using PCl 5​ /POCl 3​ mixtures, sequential C5 electrophilic chlorination and C4 nucleophilic chlorination have conflicting optimal conditions. PCl 5​ often triggers uncontrolled radical chlorination at the cyclopropyl ring, destroying the starting material. Solution: A two-step process with intermediate isolation is mandatory for high purity. Isolate the 5-chloro-4-ol intermediate by simple aqueous precipitation to ensure >98% purity before subjecting it to POCl 3​ .

V. References[1] Kalogirou, A. S. et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, 2020. Available at:Link[2] Trujillo-Lagunas, M. L. et al. "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines." Thieme Chemistry / Synthesis, 2019. Available at: Link[3] Wang, Z. et al. "An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile." ACS Publications, 2018. Available at: Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Bottlenecks in Pyrimidine Derivatives

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with discovery teams facing the notorious "brick dust" properties of halogenated pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base.

As a Senior Application Scientist, I frequently consult with discovery teams facing the notorious "brick dust" properties of halogenated pyrimidines. The 4,5-dichloro-2-cyclopropylpyrimidine core is highly lipophilic; the planar pyrimidine ring promotes strong crystal lattice stacking, while the cyclopropyl and chloro groups drastically increase the partition coefficient (LogP) 1. This structural combination creates severe aqueous insolubility, leading to DMSO "crash-out" in biological assays and formulation failures during in vivo studies 2, 3.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your experimental data remains robust.

Diagnostic Workflow

G A Solubility Failure: 4,5-Dichloro-2-cyclopropylpyrimidine B Identify Experimental Context A->B C In Vitro Assays (Cellular / Biochemical) B->C D In Vivo Dosing (PK / PD / Efficacy) B->D E DMSO 'Crash-Out' Detected C->E F Aqueous Insolubility Detected D->F G Action: Use Zwitterionic Solvents (e.g., OE2imC3C) or PEG3350 E->G Mitigate Artifacts H Action: HP-β-CD Complexation or Polymer Microarrays F->H Enhance Bioavailability

Workflow for resolving pyrimidine derivative solubility failures.

Troubleshooting & FAQs

Q1: My derivative precipitates immediately upon diluting the DMSO stock into the aqueous assay buffer. Why does this happen, and how do I fix it? Causality: This is a classic "solvent shift" precipitation. While DMSO is an excellent hydrogen-bond acceptor that readily solvates the pyrimidine core, diluting it into an aqueous buffer disrupts the solvation shell. The hydrophobic cyclopropyl and chloro groups are forced into the aqueous phase, causing the molecules to rapidly aggregate to minimize thermodynamic penalty [[4]](). Solution: Do not rely on higher DMSO concentrations, as this causes cellular toxicity and protein denaturation. Instead, transition to alternative co-solvents or zwitterionic liquids. Recent studies demonstrate that zwitterionic solvents (like OE2imC3C) or the addition of PEG3350 can prevent precipitation and eliminate false-positive artifacts in toxicity assays without damaging biological targets 5, 4, 6.

Q2: We need to dose this compound for in vivo PK/PD studies, but it is completely insoluble in standard saline. What formulation strategy preserves scientific integrity? Causality: For in vivo dosing, you must overcome the high lattice energy of the compound without using toxic levels of organic solvents. Simple suspensions lead to erratic absorption and uninterpretable pharmacokinetics 3. Solution: The gold standard for solubilizing lipophilic pyrimidine kinase inhibitors is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [[7]](), 8, 9. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The planar pyrimidine ring and hydrophobic cyclopropyl group are thermodynamically driven into this cavity, drastically improving apparent aqueous solubility and membrane permeability 8, 9.

Q3: How do I accurately measure the kinetic solubility of my synthesized derivatives to prioritize them for screening? Causality: Relying on visual inspection is highly subjective and prone to error, especially for micro-precipitates that cause false readouts in fluorescence or absorbance assays 4. You must establish a self-validating analytical system. Solution: Utilize a miniaturized nephelometry or LC-UV assay. By measuring light scattering (turbidity) or quantifying the UV absorbance of the supernatant after centrifugation, you can pinpoint the exact kinetic solubility limit 10.

Quantitative Solubilization Strategies

The following table summarizes the expected solubility enhancements for highly lipophilic pyrimidine derivatives using various vehicles.

Solubilization VehicleMechanism of ActionTypical Solubility Range (µg/mL)Best Application
Aqueous Buffer (pH 7.4) Baseline< 1Baseline reference
1% DMSO in Buffer Co-solvency1 - 5Low-concentration biochemical assays
Polymer-Drug Microarray Amorphous solid dispersion30 - 100High-throughput phenotypic screening 2
Zwitterionic Solvent (OS) Hydrophobic shielding100 - 1000In vitro toxicity assays (DMSO alternative) [[5]]()
10-20% HP-β-CD in Water Host-Guest Inclusion500 - 5000+In vivo dosing, high-concentration assays 7, 9

Validated Experimental Protocols

Every protocol must be a self-validating system. Do not assume solubility; prove it analytically.

Protocol A: HP-β-CD Inclusion Complexation for In Vivo Dosing

This protocol utilizes host-guest chemistry to solubilize the 4,5-dichloro-2-cyclopropylpyrimidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in molecular biology-grade water to a final concentration of 20% (w/v).

  • Addition: Add the solid pyrimidine derivative in excess (e.g., 5 mg/mL) to the cyclodextrin solution to create a supersaturated suspension 7.

  • Equilibration: Sonicate the mixture for 30 minutes to break up macroscopic aggregates, followed by vigorous shaking at 25°C for 24–48 hours. This time is critical to allow thermodynamic equilibrium of the inclusion complex 7.

  • Clarification: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed "brick dust."

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure a sterile, particulate-free solution 7.

  • Self-Validation (Critical): Do not assume the target concentration was reached. Quantify the dissolved compound concentration via HPLC-UV against a standard curve prepared in 100% methanol 7, 8.

Protocol B: Kinetic Solubility Assessment via Nephelometry

This protocol determines the maximum concentration of the compound in assay buffer before precipitation occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the pyrimidine derivative in 100% DMSO 10.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well V-bottom plate.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate, ensuring the final DMSO concentration is strictly 1% 7.

  • Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker to allow precipitation kinetics to stabilize [[7]]().

  • Measurement: Measure light scattering (turbidity) using a nephelometer or plate reader at 620 nm 7, [[10]]().

  • Self-Validation (Critical): The kinetic solubility limit is defined as the highest concentration well that does not show a statistically significant increase in light scattering compared to a blank control (1% DMSO in PBS) 7.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem. 7

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC (NIH). 2

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage. 5

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC (NIH). 4

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.1

  • Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. pt-int.com. 3

  • Aqueous solubility (buffer, pH 4.5) - US. Eurofins Discovery. 10

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. ResearchGate. 6

  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. 8

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. PMC (NIH). 9

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselective Double Suzuki Couplings of Dichloropyrimidines

Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, you know that the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, you know that the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in blockbuster drugs like imatinib (Gleevec) and rosuvastatin (Crestor)[1].

However, functionalizing 2,4-dichloropyrimidine via sequential, regioselective Suzuki-Miyaura cross-coupling presents a unique set of kinetic and thermodynamic challenges. In my years of optimizing these workflows, the most common point of failure I see is improper solvent selection. This guide is designed to deconstruct the causality behind solvent effects, provide self-validating protocols, and troubleshoot your most stubborn cross-coupling reactions.

Part 1: Mechanistic Insights & Solvent Causality

Q: Why does the first Suzuki coupling preferentially occur at the C4 position rather than C2? A: The regioselectivity is driven by the kinetics of the oxidative addition step. The C4 position of 2,4-dichloropyrimidine is significantly more electron-deficient than the C2 position because it is conjugated with both electronegative nitrogen atoms in a way that maximizes the stabilization of the transition state. Consequently, the C4–Cl bond has a lower bond dissociation energy (BDE), making palladium insertion at C4 highly favored[1].

Q: Why is the second coupling at C2 so difficult, and how does solvent choice solve this? A: Once the first aryl group is installed at C4, the pyrimidine ring becomes more electron-rich, dramatically increasing the activation energy required for the second oxidative addition at C2. To overcome this, you must accelerate the transmetalation step. This is where solvent causality is critical:

  • Alcoholic Solvent Mixtures (e.g., EtOH/H2O/Toluene): Alcoholic mixtures drastically increase the solubility of the aqueous base and the boronic acid, facilitating the rapid formation of the reactive boronate complex. This affords much greater reactivity and allows the C2 coupling to proceed at lower temperatures (e.g., 70 °C)[1].

  • Polar Aprotic Solvents (e.g., DMF, Dioxane): These solvents do not solvate the basic species as effectively. Attempting a double coupling in DMF typically requires harsh heating (>100 °C), which leads to catalyst degradation, protodeboronation, and poor yields[1]. Conversely, non-polar solvents like 1,4-dioxane are excellent if your goal is to stop at the mono-coupled product, as they restrict reactivity just enough to prevent over-coupling[2].

Mechanism SM 2,4-Dichloropyrimidine (Electron Deficient) C4_Ox Oxidative Addition at C4 (Fast, Lower BDE) SM->C4_Ox Favored Pathway C2_Ox Oxidative Addition at C2 (Slow, Higher BDE) SM->C2_Ox Disfavored Mono 4-Aryl-2-chloropyrimidine (Less Electron Deficient) C4_Ox->Mono Transmetalation & Reductive Elimination Double 2,4-Diarylpyrimidine (Final Product) Mono->Double Requires Alcoholic Solvent to accelerate Transmetalation

Reaction pathway demonstrating C4 regioselectivity and the solvent-dependent C2 coupling hurdle.

Part 2: Quantitative Solvent Data

To illustrate the profound impact of solvent selection, review the standardized data below based on the coupling of 2,4-dichloropyrimidine with phenylboronic acid.

Table 1: Solvent Effect on C4-Regioselective Mono-Coupling (Conditions: 1.0 eq 2,4-dichloropyrimidine, 1.0 eq PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80 °C)

Solvent SystemYield (Mono-Coupled)Mechanistic Observation
1,4-Dioxane 71% Optimal for mono-coupling; limits transmetalation rate to prevent di-coupling[2].
Toluene55%Slower reaction rate; incomplete conversion.
DMF45%Significant boronic acid homocoupling observed.
EtOH / H₂O60%High reactivity; prone to over-coupling (formation of di-aryl species).

Table 2: Solvent Effect on One-Pot Double Suzuki Coupling (Conditions: Sequential addition of two different boronic acids, Pd cat., Base)

Solvent SystemBaseTemp (Step 1 / Step 2)Overall YieldNotes
Toluene / H₂ONa₂CO₃80 °C / 100 °C< 30%Poor transmetalation for C2; stalls at mono-adduct.
DMFK₂CO₃80 °C / 100 °C~ 40%Harsh conditions required; thermal degradation observed[1].
EtOH / H₂O / Toluene Na₂CO₃ RT / 70 °C > 75% Excellent reactivity; lower temps prevent side reactions[1].

Part 3: Self-Validating Experimental Protocols

Trustworthy science relies on protocols that verify themselves at critical junctures. Below are the field-tested workflows for both mono- and double-coupling.

Workflow Start Initiate Suzuki Coupling Pd(PPh3)4, Base, ArB(OH)2 Decision Target Product? Start->Decision Mono_Path Mono-Coupling (C4) Decision->Mono_Path Double_Path One-Pot Double Coupling (C4 + C2) Decision->Double_Path Solvent_Dioxane Use 1,4-Dioxane (Restricts reactivity) Mono_Path->Solvent_Dioxane Solvent_Alcohol Use EtOH/H2O/Toluene (Boosts transmetalation) Double_Path->Solvent_Alcohol End_Mono Isolate 4-Aryl-2-chloropyrimidine Solvent_Dioxane->End_Mono End_Double Add Ar'B(OH)2 in situ Isolate 2,4-Diarylpyrimidine Solvent_Alcohol->End_Double

Decision tree for selecting solvent systems based on the target pyrimidine derivative.

Protocol A: Highly Regioselective Mono-Coupling (C4 Position)

Objective: Isolate 4-aryl-2-chloropyrimidine with minimal di-coupling.

  • Setup: In a Schlenk flask, combine 2,4-dichloropyrimidine (1.0 eq), aryl boronic acid (1.0 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration). Causality: Dioxane is non-polar enough to restrict the transmetalation rate of the second equivalent, trapping the reaction at the mono-adduct[2].

  • Reaction: Heat to 80 °C under N₂ for 2 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the disappearance of the starting material (m/z 149) and the appearance of the mono-coupled mass. If di-coupled mass is >5%, reduce the temperature to 60 °C in future runs.

  • Workup: Cool to room temperature, filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: One-Pot Double Suzuki Coupling (C4 then C2)

Objective: Synthesize an asymmetric 2,4-diarylpyrimidine without isolating the intermediate.

  • Setup: Combine 2,4-dichloropyrimidine (1.0 eq), Aryl Boronic Acid A (1.0 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of EtOH / H₂O / Toluene (1:1:1) . Causality: The alcohol/water mixture hyper-solvates the base, priming the system for the difficult C2 transmetalation later[1].

  • First Coupling (C4): Stir at room temperature for 2 hours.

  • Self-Validation Check (Critical): Do not proceed blindly. Run TLC or LC-MS. You must confirm complete consumption of 2,4-dichloropyrimidine before adding the second boronic acid. If starting material remains, the second boronic acid will compete for the C4 position, ruining your asymmetry.

  • Second Coupling (C2): Once validated, add Aryl Boronic Acid B (1.2 eq) directly to the pot. Increase heat to 70 °C and stir for 4–6 hours.

  • Workup: Cool, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify.

Part 4: Troubleshooting & FAQs

Q: I am seeing significant amounts of di-coupled product during my intended mono-coupling step. How do I fix this? A: You are likely using a solvent that is too polar (e.g., EtOH/H₂O) or pushing the temperature too high. Switch to 1,4-dioxane[2]. Additionally, ensure you are strictly using 1.0 equivalent (or even 0.95 eq) of the boronic acid. Slowly adding the boronic acid via syringe pump over 1 hour can also artificially keep its concentration low, favoring mono-coupling.

Q: My one-pot double coupling stalls after the first addition. The C2 position won't react. What should I change? A: If you are using a polar aprotic solvent like DMF or pure Toluene, transmetalation at the electron-rich C2-Pd intermediate is failing. Switch your solvent system to an alcoholic mixture (EtOH/H₂O/Toluene)[1]. If the problem persists, your second boronic acid may be sterically hindered (e.g., ortho-substituted). In that case, you may need to upgrade to a more active catalyst system like Pd₂(dba)₃ with XPhos or SPhos.

Q: Why am I getting boronic acid homocoupling side products? A: Homocoupling is an oxidative side reaction that occurs when oxygen is present in the system, or when the transmetalation step is too slow, leaving the boronic acid exposed to side reactions. Ensure your solvents are rigorously sparged with nitrogen or argon for at least 30 minutes prior to use. If homocoupling persists, switch to a more reactive solvent (like the alcoholic mixture) to outcompete the homocoupling pathway[1].

References

  • Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. Available at:[Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Pyrimidine Suzuki Couplings

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reproducibility and success of these critical transformations. The electron-deficient nature of the pyrimidine ring, while advantageous for reactivity, also introduces a unique set of challenges that can lead to inconsistent results.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve robust and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may be encountering in the lab, offering not just solutions but also the underlying chemical principles to empower your experimental design.

Question 1: My Suzuki coupling reaction with a halogenated pyrimidine is resulting in a low yield or no product at all. What are the likely causes and how can I systematically troubleshoot this?

A low or non-existent yield in the Suzuki coupling of pyrimidines can be attributed to several factors, often related to the intricate interplay of the catalyst, reagents, and reaction conditions. Here is a breakdown of potential culprits and their remedies:

  • Inactive Catalyst: The active Pd(0) species is the engine of your reaction. Its failure to form or its subsequent decomposition can halt the catalytic cycle.[3]

    • Causality: Pd(II) precatalysts require reduction to the active Pd(0) state. This process can be inefficient. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition and reduced yields.[4][5] Oxygen can also oxidize the Pd(0) catalyst to an inactive state.[6][7]

    • Solutions:

      • Ensure your phosphine ligands are not oxidized by using fresh, high-quality reagents.

      • Consider employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3][8]

      • For less reactive chloropyrimidines, more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often necessary to promote the rate-limiting oxidative addition step.[7][9]

      • Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment to prevent catalyst oxidation.[3][6]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step that can be sluggish.

    • Causality: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[2][3] The choice of base and the presence of water can significantly influence the formation of the more reactive boronate species.[3]

    • Solutions:

      • A screening of bases is often warranted. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective.[2][3][7]

      • A small amount of water in the solvent system (e.g., dioxane/water mixtures) can be beneficial.[1][3]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.[3][10]

    • Causality: This side reaction is often promoted by high temperatures and certain bases.[5] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[10]

    • Solutions:

      • Use fresh, high-purity boronic acids. If yields are inconsistent, check the integrity of your boronic acid.

      • To enhance stability, consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture.[3][7][11]

      • Employ weaker bases and avoid excessively high reaction temperatures.[3][11]

  • Poor Solubility of Reagents: If your pyrimidine or boronic acid has limited solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solutions:

      • Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent.[6][12][13]

      • Slightly increasing the reaction temperature can sometimes improve solubility, but be mindful of potential side reactions.

Question 2: I am observing a significant amount of a debrominated or dechlorinated pyrimidine byproduct. What is causing this and how can I minimize it?

The formation of a hydrodehalogenated pyrimidine is a common side reaction. This occurs when the halogen atom is replaced by a hydrogen atom.[3]

  • Causality: This side reaction is catalyzed by palladium in the presence of a hydrogen source. Potential hydrogen sources include solvents (like alcohols), water, or even the phosphine ligands themselves.[3]

  • Troubleshooting Strategies:

    • Ligand Choice: The nature of the phosphine ligand can influence the extent of hydrodehalogenation. Less electron-rich phosphine ligands may be less prone to promoting this side reaction.[3]

    • Solvent Selection: If hydrodehalogenation is a major issue, avoid protic solvents like alcohols. Aprotic solvents such as 1,4-dioxane or toluene are generally preferred.[3]

    • Base Selection: Weaker bases might be less likely to promote this side reaction.[3]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.[3]

Question 3: My reaction is producing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?

The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings.[3]

  • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7]

  • Prevention Strategies:

    • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them before adding the catalyst.[3]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[3][6]

    • Stoichiometry: Using a slight excess of the pyrimidine halide can sometimes minimize boronic acid homocoupling.[5]

    • Stable Boron Reagents: Using more stable boronic acid derivatives like pinacol esters can also reduce the concentration of free boronic acid and thus minimize homocoupling.[3]

Frequently Asked Questions (FAQs)

Q1: Which halogen is most reactive on a di- or tri-halogenated pyrimidine? For di- and tri-halogenated pyrimidines, the reactivity of the halogen atoms towards Suzuki coupling is influenced by the electronic properties of the ring. For instance, in 2,4,6-trichloropyrimidine, the generally accepted order of reactivity is C4 > C6 > C2.[8] This selectivity is due to the C4 and C6 positions being more electron-deficient and therefore more susceptible to oxidative addition by the palladium catalyst.[8] Similarly, for 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[5][13]

Q2: Can I use microwave irradiation to improve my pyrimidine Suzuki coupling? Yes, microwave-assisted synthesis can be a highly effective technique for these reactions. It often leads to significantly reduced reaction times, lower catalyst loadings, and improved yields compared to conventional heating.[1][5]

Q3: Are pyrimidine boronic acids stable? Pyrimidine boronic acids can be susceptible to decomposition, particularly through protodeboronation.[10][11] It is advisable to use them fresh or check their purity if they have been stored for an extended period. Converting them to their corresponding boronic esters, such as pinacol esters, can significantly improve their stability.[11][14]

Q4: What is the role of water in my Suzuki coupling reaction? While Suzuki couplings are often run under anhydrous conditions to prevent side reactions, a controlled amount of water can be beneficial.[15] Water can promote the formation of the more reactive boronate species from the boronic acid, which can facilitate the transmetalation step.[3] However, excess water can lead to protodeboronation of the boronic acid.[11] The optimal amount of water is often determined empirically, with solvent mixtures like dioxane/water being common.[1][8]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R ArPdX:e->ArPdR:w R-B(OH)₂ Base Transmetalation Transmetalation ArPdR:n->Pd0:s Product Ar-R ArPdR:s->Product:n RedElim Reductive Elimination Reagents Ar-X + R-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4][12]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckReagents Are reagents stable & pure? Start->CheckReagents CheckConditions Are reaction conditions optimal? Start->CheckConditions SideReaction Significant side products observed? Start->SideReaction CatalystSolution Use fresh catalyst/ligand. Degas solvents. Consider Pd(0) source. CheckCatalyst->CatalystSolution No ReagentSolution Use fresh boronic acid or a more stable ester. Check pyrimidine halide purity. CheckReagents->ReagentSolution No ConditionsSolution Screen base, solvent, and temperature. Consider microwave heating. CheckConditions->ConditionsSolution No Deboronation Protodeboronation? SideReaction->Deboronation Yes Dehalogenation Hydrodehalogenation? SideReaction->Dehalogenation Yes DeboronationSolution Use boronic ester. Use weaker base. Lower temperature. Deboronation->DeboronationSolution Yes DehalogenationSolution Avoid protic solvents. Screen ligands. Lower temperature. Dehalogenation->DehalogenationSolution Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Validated Protocol: Robust Suzuki Coupling of a Halogenated Pyrimidine

This protocol provides a reliable starting point for the Suzuki coupling of a chloropyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[8]

  • Anhydrous and degassed 1,4-dioxane

  • Degassed distilled water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).[6][12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen.[6][8]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3-5 mol%).[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (a common ratio is 2:1 to 4:1 v/v) via syringe.[7][8]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]

Data Summary: Recommended Reaction Components

ComponentRecommendationRationale
Halogenated Pyrimidine Chloropyrimidines are cost-effective; bromopyrimidines are more reactive.The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition.[15]
Boron Reagent Arylboronic acids are common; pinacol esters offer greater stability.Pinacol esters are less prone to protodeboronation and homocoupling.[3][11]
Palladium Catalyst Pd(PPh₃)₄ is a good starting point; for chlorides, consider Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃).More active catalysts are needed for the more challenging oxidative addition of aryl chlorides.[7][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ are commonly used.The choice of base is crucial for activating the boronic acid for transmetalation.[2][3]
Solvent 1,4-Dioxane/water, Toluene, DMF.Aprotic solvents are generally preferred to minimize hydrodehalogenation.[3]

References

  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyrimidine - Benchchem. (URL: )
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (URL: )
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (URL: )
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (URL: [Link])

  • Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. (URL: [Link])

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])

  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. (URL: [Link])

  • Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids - Benchchem. (URL: )
  • troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem. (URL: )
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectral Characteristics of 4,5-Dichloro-2-cyclopropylpyrimidine

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly pyrimidine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly pyrimidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the predicted 1H and 13C NMR spectral data for 4,5-dichloro-2-cyclopropylpyrimidine, a molecule of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages a comparative approach, drawing upon empirical data from structurally analogous compounds to provide a robust and scientifically grounded prediction.

The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the introduction of a cyclopropyl group can significantly influence a compound's metabolic stability and binding affinity. The presence of two chlorine atoms on the pyrimidine ring further modulates its electronic properties and reactivity. A thorough understanding of the NMR spectral features of 4,5-dichloro-2-cyclopropylpyrimidine is therefore crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4,5-dichloro-2-cyclopropylpyrimidine. These predictions are based on the analysis of substituent effects and data from related molecules. The typical solvent for such analyses is deuterochloroform (CDCl3), and the predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Spectral Data for 4,5-Dichloro-2-cyclopropylpyrimidine in CDCl3

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (pyrimidine)~ 8.60s-
H-1' (cyclopropyl)~ 2.20 - 2.40m-
H-2', H-3' (cyclopropyl)~ 1.10 - 1.30m-
H-2'', H-3'' (cyclopropyl)~ 0.90 - 1.10m-

Table 2: Predicted 13C NMR Spectral Data for 4,5-Dichloro-2-cyclopropylpyrimidine in CDCl3

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)~ 170
C-4 (pyrimidine)~ 160
C-5 (pyrimidine)~ 130
C-6 (pyrimidine)~ 158
C-1' (cyclopropyl)~ 15 - 20
C-2', C-3' (cyclopropyl)~ 10 - 15

Comparative Analysis and Rationale for Predictions

The predicted chemical shifts are derived from a careful consideration of the electronic effects of the substituents on the pyrimidine ring and the intrinsic spectral characteristics of the cyclopropyl moiety.

1H NMR Spectrum Analysis
  • Pyrimidine Proton (H-6): In unsubstituted pyrimidine, the protons at positions 4, 6, and 2 appear at approximately 9.2, 8.7, and 8.7 ppm, respectively. The presence of two electron-withdrawing chlorine atoms at positions 4 and 5 is expected to deshield the remaining proton at position 6, shifting it downfield. However, the electron-donating character of the C-2 cyclopropyl group will slightly shield this proton. A similar compound, 4,6-dichloropyrimidine, shows a proton signal at 8.82 ppm.[1] Considering these competing effects, the chemical shift for H-6 in 4,5-dichloro-2-cyclopropylpyrimidine is predicted to be around 8.60 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • Cyclopropyl Protons (H-1', H-2', H-3'): The cyclopropyl group protons typically resonate in the upfield region of the 1H NMR spectrum. The methine proton (H-1') directly attached to the pyrimidine ring will be the most deshielded of the cyclopropyl protons due to the influence of the aromatic ring. Its chemical shift is predicted to be in the range of 2.20-2.40 ppm. The methylene protons (H-2', H-3') will appear at even higher fields, typically between 0.90 and 1.30 ppm.[2][3] These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling with each other and with the methine proton.

13C NMR Spectrum Analysis
  • Pyrimidine Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the pyrimidine ring carbons are significantly influenced by the attached substituents. The carbon bearing the cyclopropyl group (C-2) is predicted to be around 170 ppm. The two carbons attached to chlorine atoms (C-4 and C-5) will be significantly deshielded, with predicted shifts of approximately 160 ppm and 130 ppm, respectively. For comparison, in 2,4-dichloropyrimidine, the carbon signals appear at distinct positions.[4] The remaining pyrimidine carbon (C-6) is expected to resonate around 158 ppm.

  • Cyclopropyl Carbons (C-1', C-2', C-3'): The carbons of the cyclopropyl ring are characteristically found in the upfield region of the 13C NMR spectrum. The methine carbon (C-1') is predicted to be in the 15-20 ppm range, while the methylene carbons (C-2', C-3') are expected to be even more shielded, appearing between 10 and 15 ppm.[5]

Experimental Protocols

To acquire high-quality 1H and 13C NMR spectra for 4,5-dichloro-2-cyclopropylpyrimidine, the following experimental protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

1H NMR Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the proton frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

13C NMR Acquisition
  • Spectrometer Setup: Tune the probe to the carbon frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required compared to 1H NMR due to the low natural abundance of 13C.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 4,5-dichloro-2-cyclopropylpyrimidine with atom numbering for NMR assignment.

Caption: Molecular structure of 4,5-dichloro-2-cyclopropylpyrimidine with atom numbering.

Conclusion

This guide provides a detailed, predictive analysis of the 1H and 13C NMR spectra of 4,5-dichloro-2-cyclopropylpyrimidine. By leveraging data from structurally similar compounds, we have established a reliable set of expected chemical shifts and coupling patterns. This information is invaluable for researchers in the fields of medicinal chemistry and drug development, aiding in the structural verification and characterization of this and related pyrimidine derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring reproducibility and accuracy in experimental work. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Benchchem.
  • Brufani, M., & Castellani, G. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 25(10), 874-878.
  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

  • Krygowski, T. M., & Anulewicz, R. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 193-203. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

  • Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • R-Discovery. (1978, October 1). 13C NMR spectra of substituted cyclopropanes 4. 1-alkoxy-2-chloro. R-Discovery. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. ChemConnections. [Link]

Sources

Comparative

Comparative Reactivity Guide: 4,5-Dichloro-2-cyclopropylpyrimidine vs. 2,4-Dichloropyrimidine in Drug Discovery

As a Senior Application Scientist, selecting the right pyrimidine building block is critical for streamlining medicinal chemistry campaigns. Pyrimidines are privileged scaffolds, but their functionalization often present...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right pyrimidine building block is critical for streamlining medicinal chemistry campaigns. Pyrimidines are privileged scaffolds, but their functionalization often presents regioselectivity challenges. This guide provides an in-depth comparative analysis of two critical building blocks: the classical 2,4-dichloropyrimidine and the highly engineered 4,5-dichloro-2-cyclopropylpyrimidine .

By understanding the causality behind their reactivity profiles, researchers can design more efficient, self-validating synthetic workflows.

Mechanistic Reactivity Profiling

The fundamental challenge in pyrimidine functionalization is differentiating multiple electrophilic sites. The reactivity of halopyrimidines generally follows the order C4(6) > C2 ≫ C5[1]. However, the specific substituent patterns on the ring drastically alter the electronic and steric landscape.

2,4-Dichloropyrimidine: The Challenge of Competing Sites

In 2,4-dichloropyrimidine, both the C2 and C4 positions are activated for nucleophilic aromatic substitution (SNAr) and cross-coupling[2]. Frontier Molecular Orbital (FMO) theory dictates that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4, making it the kinetically favored site for nucleophilic attack[3]. Furthermore, the Meisenheimer intermediate at C4 is stabilized by both the ortho and para nitrogens, whereas attack at C2 suffers from electronic repulsion between the incoming nucleophile and the adjacent nitrogen lone pairs[4].

Despite this inherent C4 preference, the energy gap between C4 and C2 substitution is narrow enough that SNAr reactions often yield mixtures of regioisomers (typically 4:1 to 10:1) unless strict cryogenic temperature controls are maintained[3].

4,5-Dichloro-2-cyclopropylpyrimidine: Structurally Directed Selectivity

This analog is a "smart" building block designed to eliminate regiochemical ambiguity.

  • Steric & Electronic Blocking at C2: The C2 position is occupied by a cyclopropyl group. This bulk physically shields the region, while its mild σ -donating properties decrease the electrophilicity of the surrounding ring system.

  • Inductive Activation at C4: While the C5-Cl is highly inert to SNAr due to the lack of resonance stabilization from the ring nitrogens[1], its strong inductive electron-withdrawing effect (-I effect) further depletes electron density at C4.

  • Result: SNAr occurs exclusively at C4. The C5-Cl remains completely intact, serving as a pristine orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig).

ReactivityLogic DCP 2,4-Dichloropyrimidine C4_DCP C4-Cl: Primary SNAr Site (High LUMO Coefficient) DCP->C4_DCP Favored C2_DCP C2-Cl: Secondary SNAr Site (Competing Reactivity) DCP->C2_DCP Competes DCCP 4,5-Dichloro-2-cyclopropylpyrimidine C4_DCCP C4-Cl: Exclusive SNAr Site (Activated by C5-Cl) DCCP->C4_DCCP 100% Selective C5_DCCP C5-Cl: Inert to SNAr (Cross-Coupling Handle) DCCP->C5_DCCP Orthogonal C2_Cyclo C2-Cyclopropyl: Steric Shield & Electron Donor DCCP->C2_Cyclo Blocks C2

Logical mapping of electronic and steric effects governing pyrimidine regioselectivity.

Comparative Performance Data

The structural differences between these two scaffolds translate directly to their performance in the laboratory. The table below summarizes the quantitative and qualitative data critical for reaction planning.

Property2,4-Dichloropyrimidine4,5-Dichloro-2-cyclopropylpyrimidine
Primary SNAr Site C4C4
Competing SNAr Site C2None
Regioselectivity (C4:Other) Moderate (Typically 4:1 to 10:1)Absolute (>99:1)
C4 SNAr Activation Intrinsic pyrimidine electronicsEnhanced by C5-Cl (-I effect)
C2 Steric Environment UnhinderedShielded by Cyclopropyl group
Downstream Coupling Handle C2-ClC5-Cl
Required SNAr Temp 0 °C to Room TemperatureRoom Temperature to 60 °C

Experimental Protocols & Self-Validating Workflows

The following protocols detail the SNAr amination of both scaffolds. The choice of solvent is critical: alcoholic solvents (like isopropanol or ethanol) are utilized because they afford much greater reactivity and allow for lower reaction temperatures compared to polar aprotic solvents (like DMF), likely due to hydrogen-bonding stabilization of the chloride leaving group[5].

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol relies on strict kinetic control to minimize C2-substitution.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol (0.2 M). Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Dissolve the aliphatic amine (1.05 eq) in a small volume of isopropanol and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes. Excess heat provides the activation energy required to overcome the barrier for the undesired C2-substitution[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature.

  • Validation Checkpoint: Monitor via LC-MS. The appearance of a secondary, isobaric peak (same mass) indicates C2-substitution leakage. The system validates itself when the starting material is consumed; if the C2 peak is >10%, chromatographic separation is mandatory before proceeding to cross-coupling.

Protocol B: C4-Amination of 4,5-Dichloro-2-cyclopropylpyrimidine

This protocol leverages thermodynamic driving forces, as the scaffold is structurally immune to regiochemical erosion.

  • Preparation: Dissolve 4,5-dichloro-2-cyclopropylpyrimidine (1.0 eq) in isopropanol (0.2 M) at room temperature.

  • Reagent Addition: Add DIPEA (2.0 eq) followed by the aliphatic amine (1.1 eq) in a single portion.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

    • Causality: Because the C2 position is sterically blocked and the C5-Cl is electronically deactivated toward SNAr[1], the reaction can be safely heated to drive the C4-amination to rapid completion without risking the formation of regioisomers.

  • Validation Checkpoint: LC-MS analysis will display a single product peak corresponding to the C4-aminated adduct. The complete absence of isobaric peaks validates the absolute regioselectivity of the scaffold.

Workflow SM1 2,4-DCP Requires Temp Control SNAr1 SNAr (Amine) 0°C to RT SM1->SNAr1 Purify1 Purification Separate Isomers SNAr1->Purify1 Prod1 4-Amino Product Ready for Suzuki Purify1->Prod1 SM2 4,5-DC-2-CP Structurally Directed SNAr2 SNAr (Amine) RT to 60°C SM2->SNAr2 Purify2 Simple Workup No Isomers SNAr2->Purify2 Prod2 4-Amino Product Ready for Suzuki Purify2->Prod2

Comparative experimental workflows highlighting the advantage of structural direction.

Conclusion

While 2,4-dichloropyrimidine remains a highly versatile and cost-effective starting material, its use requires rigorous kinetic control and often tedious chromatographic purification to isolate the desired C4-isomer. Conversely, 4,5-dichloro-2-cyclopropylpyrimidine represents a highly optimized building block. By utilizing steric shielding at C2 and inductive activation at C4, it guarantees absolute regioselectivity during SNAr. This allows researchers to employ harsher conditions to ensure complete conversion, streamlining the synthesis of complex pyrimidine-based therapeutics and leaving a pristine C5-Cl bond for subsequent orthogonal functionalization.

Sources

Validation

Validation of 4,5-Dichloro-2-cyclopropylpyrimidine as a Kinase Inhibitor Scaffold: A Comparative Guide

Executive Summary As oncology and immunology drug discovery pivots toward overcoming acquired resistance mutations (e.g., KIT V654A in Gastrointestinal Stromal Tumors or BRAF V600E in melanoma), the selection of the core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As oncology and immunology drug discovery pivots toward overcoming acquired resistance mutations (e.g., KIT V654A in Gastrointestinal Stromal Tumors or BRAF V600E in melanoma), the selection of the core chemical scaffold dictates both the potency and the synthetic tractability of the lead series[1][2]. The 4,5-dichloro-2-cyclopropylpyrimidine scaffold has emerged as a privileged building block in modern medicinal chemistry. This guide provides an objective comparison of this scaffold against traditional alternatives, detailing the structural causality behind its superior performance and outlining self-validating experimental workflows for its integration into targeted kinase inhibitor programs.

Structural Rationale & Mechanistic Causality

The architectural design of 4,5-dichloro-2-cyclopropylpyrimidine is engineered to maximize both target affinity and late-stage synthetic diversification[3][4]:

  • Pyrimidine Core (Hinge Binding): The nitrogen atoms at positions 1 and 3 act as essential hydrogen bond acceptors, anchoring the molecule within the highly conserved ATP-binding pocket (hinge region) of kinases[3].

  • 2-Cyclopropyl Group (Hydrophobic Fit & Steric Lock): Unlike linear alkyl chains, the small, rigid, and lipophilic cyclopropyl ring optimally occupies gatekeeper-adjacent hydrophobic pockets[3]. Its rigidity locks the molecular conformation, reducing the entropic penalty upon binding and enhancing metabolic stability against oxidative degradation.

  • 4,5-Dichloro Substitution (Regioselective Reactivity): The electron-deficient pyrimidine ring activates the halogens for nucleophilic aromatic substitution (SNAr). The C4-chloride is significantly more electrophilic than the C5-chloride due to its ortho/para relationship to the ring nitrogens. This allows for precise, regioselective functionalization at C4 (often targeting the solvent channel), reserving the C5 position for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access the DFG-in/out motifs[4].

BindingRationale Scaffold 4,5-Dichloro-2-cyclopropylpyrimidine Scaffold Hinge Pyrimidine N1/N3 Hinge Region H-Bonding Scaffold->Hinge ATP Pocket Hydrophobic 2-Cyclopropyl Group Hydrophobic Pocket Fit Scaffold->Hydrophobic Gatekeeper Adjacent C4_Sub C4-Chloride Primary SNAr Site Scaffold->C4_Sub Regioselective Reactivity C5_Sub C5-Chloride Cross-Coupling Site Scaffold->C5_Sub Late-Stage Diversification

Structural rationale for 4,5-dichloro-2-cyclopropylpyrimidine in kinase inhibitor design.

Objective Scaffold Comparison

To validate the superiority of the 4,5-dichloro-2-cyclopropylpyrimidine core, it must be benchmarked against alternative pyrimidine scaffolds commonly used in early-stage screening.

Scaffold CoreHinge Binding AffinityHydrophobic Pocket FitSynthetic TractabilityMetabolic Stability
4,5-Dichloro-2-cyclopropylpyrimidine Excellent (N1/N3)High (Cyclopropyl steric lock)Excellent (Regioselective SNAr at C4)High
2,4,5-Trichloropyrimidine Excellent (N1/N3)Low (Requires C2 functionalization)Moderate (Competing SNAr sites)Low (Reactive C2-Cl)
4,5-Dichloro-2-methylpyrimidine Excellent (N1/N3)Moderate (Methyl lacks rigidity)Excellent (Regioselective SNAr at C4)Moderate (Prone to oxidation)
4-Chloro-2-cyclopropylpyrimidine Excellent (N1/N3)High (Cyclopropyl steric lock)Low (Lacks C5 handle for DFG pocket)High

Analysis: While 2,4,5-trichloropyrimidine offers multiple vectors for functionalization, the lack of a pre-installed lipophilic group at C2 often leads to poor metabolic stability and off-target toxicity. Conversely, 4-chloro-2-cyclopropylpyrimidine lacks the critical C5 handle required to build out into the DFG pocket—a necessary vector for achieving Type II (inactive state) kinase inhibition. The 4,5-dichloro-2-cyclopropylpyrimidine strikes the optimal balance between target affinity and chemical tractability[3][4].

Experimental Validation Workflows

The following protocols outline a self-validating pipeline for synthesizing and evaluating derivatives of this scaffold.

ValidationWorkflow Step1 1. Scaffold Functionalization Step2 2. Biochemical Kinase Profiling Step1->Step2 Step3 3. Cellular Efficacy Assays Step2->Step3 Step4 4. ADME & PK Evaluation Step3->Step4 Step5 5. Lead Selection Step4->Step5

Step-by-step experimental workflow for validating the pyrimidine scaffold.

Protocol 1: Regioselective C4-Amination (SNAr)
  • Step 1: Dissolve 4,5-dichloro-2-cyclopropylpyrimidine (1.0 eq) in anhydrous ethanol.

  • Step 2: Cool the reaction mixture to 0°C using an ice bath.

  • Step 3: Add the primary amine nucleophile (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Step 4: Stir at room temperature for 2–4 hours, monitoring by LC-MS.

  • Causality: Why use DIPEA and strict temperature control? The C4-chloride is highly activated. Running the reaction at elevated temperatures would risk substitution at the less reactive C5 position. DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile, ensuring mono-substitution exclusively at C4.

  • Self-Validating System: The protocol is validated via LC-MS. The presence of a single product peak [M+H]+ corresponding to the mono-aminated product—with a complete absence of bis-aminated mass—confirms absolute regioselectivity.

Protocol 2: Biochemical Kinase Profiling (TR-FRET)
  • Step 1: Dispense the synthesized inhibitor library into 384-well plates using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

  • Step 2: Add the recombinant mutant kinase (e.g., KIT V654A), ATP at its Km​ value, and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Step 3: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a time-delayed fluorescence microplate reader.

  • Causality: Why TR-FRET? By introducing a time delay before measurement, short-lived background auto-fluorescence from the library compounds decays. This drastically reduces false positives compared to standard luminescence assays.

  • Self-Validating System: The assay must include a known reference inhibitor (e.g., Sunitinib) and DMSO-only wells. The data is only accepted if the calculated Z'-factor is 0.6 , ensuring a robust signal-to-noise ratio and ruling out pipetting artifacts.

Case Study: Efficacy in Mutant Kinase Models

The clinical relevance of the 2-cyclopropylpyrimidine core is best demonstrated by its application in overcoming imatinib-resistant Gastrointestinal Stromal Tumors (GIST)[2][5]. Recent literature detailing the discovery of (a potent KIT V654A inhibitor) highlights how functionalizing this exact scaffold yields sub-nanomolar potency while sparing wild-type kinases. Similar architectures have been patented for targeting BRAF V600E paradox breakers and JAK kinases[1][6].

Representative Validation Data (Based on Mutant KIT Inhibitor Profiling):

Scaffold DerivativeTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinome Selectivity S(10)
2-Cyclopropylpyrimidine Lead KIT V654A1.57.70.025 (Highly Selective)
2-Methylpyrimidine Analog KIT V654A12.445.20.150 (Moderate Off-Target)
Unsubstituted Pyrimidine Core KIT V654A>1000>5000N/A

Data Interpretation: The substitution of the cyclopropyl group with a methyl group results in an 8-fold drop in biochemical potency and a significant loss of kinome selectivity, empirically validating the steric and lipophilic necessity of the cyclopropyl moiety in the gatekeeper region[4].

References

  • Moine, L., et al. "Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST." Journal of Medicinal Chemistry (ACS Publications), 2026. URL:[Link]

  • "Formulation of compounds that regulate kinases." Google Patents (JP2021501142A).
  • "Inhibitors of janus kinases." Google Patents (WO2008156726A1).

Sources

Comparative

The Decisive Power of 2D NMR: A Comparative Guide to Confirming the Structure of 4,5-Dichloro-2-cyclopropylpyrimidine Reaction Products

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a critical checkpoint in the synthesis and discovery pipeline. The reaction of 4,5-dichloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a critical checkpoint in the synthesis and discovery pipeline. The reaction of 4,5-dichloro-2-cyclopropylpyrimidine with nucleophiles presents a classic regioselectivity challenge. Nucleophilic aromatic substitution (SNAr) can theoretically occur at either the C4 or C5 position, leading to two possible isomeric products. Distinguishing between these isomers is paramount, as their distinct structures will impart different physicochemical and biological properties.

This guide provides an in-depth technical comparison of analytical methods for confirming the structure of mono-substituted products of 4,5-dichloro-2-cyclopropylpyrimidine, with a primary focus on the definitive capabilities of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.

The Synthetic Challenge: A Matter of Position

The pyrimidine core is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack.[1][2] In the case of 4,5-dichloro-2-cyclopropylpyrimidine, the chlorine atoms at the C4 and C5 positions are both potential leaving groups. While the reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5, the specific electronic and steric environment of 4,5-dichloro-2-cyclopropylpyrimidine can lead to a mixture of products or unexpected selectivity.[2] This ambiguity necessitates robust analytical techniques to definitively identify the resulting isomer(s).

The Limitations of 1D NMR and Mass Spectrometry

While 1D ¹H and ¹³C NMR spectroscopy and mass spectrometry are foundational tools in chemical analysis, they often fall short in providing the conclusive evidence needed to differentiate between the potential products in this scenario.

  • ¹H NMR: The proton on the pyrimidine ring (H6) will appear as a singlet in both isomers, offering little insight into the substitution pattern. While the chemical shift of this proton will differ slightly between the two isomers, predicting which isomer corresponds to which shift a priori can be unreliable.

  • ¹³C NMR: Similar to ¹H NMR, while the chemical shifts of the carbon atoms in the pyrimidine ring will vary between the isomers, definitive assignment without further data is challenging.

  • Mass Spectrometry: Both isomers will have the same molecular weight, rendering them indistinguishable by standard mass spectrometry techniques.[3]

The Power of Connectivity: 2D NMR to the Rescue

Two-dimensional NMR spectroscopy provides the crucial through-bond connectivity information required to solve this structural puzzle.[4][5] By correlating nuclear spins, these experiments create a detailed map of the molecule's atomic framework. For this specific problem, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the most powerful tool.[6]

Key 2D NMR Experiments for Structural Elucidation:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] In this case, it would primarily show correlations within the cyclopropyl group and any protons on the nucleophilic substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[4] This is essential for assigning the proton and carbon signals of the cyclopropyl group and the substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing the isomers. It reveals long-range correlations (typically over 2-4 bonds) between protons and carbons.[4] The correlation between the pyrimidine proton (H6) and the carbon atoms of the pyrimidine ring will be different for each isomer, providing a clear and unambiguous structural assignment.

Deciphering the Data: Interpreting HMBC Spectra

The decisive correlations in the HMBC spectrum will be between the lone pyrimidine proton (H6) and the carbon atoms at the C2, C4, and C5 positions.

  • In the case of 4-substituted-5-chloro-2-cyclopropylpyrimidine: The H6 proton will show a strong three-bond correlation (³J) to the carbon bearing the cyclopropyl group (C2) and the carbon bearing the nucleophile (C4). It will show a weaker two-bond correlation (²J) to the carbon bearing the remaining chlorine atom (C5).

  • In the case of 5-substituted-4-chloro-2-cyclopropylpyrimidine: The H6 proton will again show a strong three-bond correlation (³J) to C2. However, it will now show a strong three-bond correlation to the carbon bearing the chlorine (C4) and a weaker two-bond correlation (²J) to the carbon bearing the nucleophile (C5).

These distinct correlation patterns provide irrefutable evidence for the position of the nucleophilic substitution.

Comparative Analysis of Analytical Techniques

TechniqueStrengthsWeaknesses for Isomer Differentiation
1D ¹H & ¹³C NMR Rapid, provides information on chemical environments.[8]Ambiguous for definitive isomer assignment without reference compounds.
Mass Spectrometry Determines molecular weight and fragmentation patterns.Cannot distinguish between isomers with the same mass.[3]
COSY Establishes proton-proton coupling networks.[9]Provides limited information about the substitution pattern on the pyrimidine ring itself.
HSQC Unambiguously correlates directly bonded protons and carbons.Does not provide information about long-range connectivity.
HMBC Reveals long-range (2-4 bond) proton-carbon correlations, providing definitive structural connectivity.[10]Requires longer acquisition times than 1D experiments.
X-ray Crystallography Provides the absolute structure of a crystalline solid.[11]Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol: A Step-by-Step Guide to HMBC

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[8]

  • Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (400 MHz or higher).

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence.

    • Optimize the long-range coupling delay (typically around 50-100 ms) to enhance correlations for expected 2-4 bond couplings (J ≈ 4-10 Hz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Identify the cross-peaks corresponding to the correlations between the pyrimidine proton (H6) and the pyrimidine carbons (C2, C4, C5).

    • Compare the observed correlations to the expected patterns for each isomer to make a definitive structural assignment.

Visualizing the Workflow and Key Correlations

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Reaction of 4,5-Dichloro-2- cyclopropylpyrimidine with Nucleophile B Purification of Product (e.g., Column Chromatography) A->B C 1D NMR (¹H, ¹³C) & Mass Spectrometry B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Ambiguous Results E Analysis of HMBC Correlations D->E F Definitive Structure Confirmation E->F

Caption: Workflow for the synthesis, analysis, and structural confirmation of 4,5-dichloro-2-cyclopropylpyrimidine reaction products.

G cluster_0 4-Substituted Isomer cluster_1 5-Substituted Isomer A H6 C4 C4-Nu A->C4 ³J (strong) C5 C5-Cl A->C5 ²J (weak) C2 C2-cPr A->C2 ³J (strong) B H6 C4_2 C4-Cl B->C4_2 ³J (strong) C5_2 C5-Nu B->C5_2 ²J (weak) C2_2 C2-cPr B->C2_2 ³J (strong)

Sources

Validation

A Comparative Crystallographic Analysis of Dichloro-Cyclopropylpyrimidine Derivatives for Advanced Drug Discovery

For Immediate Release This guide provides an in-depth comparative analysis of the X-ray crystal structures of 4,5-dichloro-2-cyclopropylpyrimidine derivatives and their close structural analogs. In the quest for novel th...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 4,5-dichloro-2-cyclopropylpyrimidine derivatives and their close structural analogs. In the quest for novel therapeutic agents, understanding the three-dimensional architecture of small molecules is paramount. For researchers, scientists, and drug development professionals, this document offers a valuable resource, detailing the subtle yet significant structural variations that can influence molecular interactions and, ultimately, biological activity. While the precise crystal structure of 4,5-dichloro-2-cyclopropylpyrimidine remains to be reported in publicly accessible databases, this guide leverages available crystallographic data of closely related compounds to infer and compare structural features.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA, and are integral to a vast array of biological processes.[1] Their inherent drug-like properties have made them a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents with applications as anticancer, antiviral, and antimicrobial drugs.[2] The substitution pattern on the pyrimidine ring plays a critical role in defining the molecule's pharmacological profile. Halogenation, in particular, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of a cyclopropyl group, a common motif in modern drug discovery, often imparts favorable properties such as increased potency and improved metabolic stability.

This guide focuses on the structural nuances of dichlorinated-2-cyclopropylpyrimidine derivatives, aiming to provide a comparative framework for understanding their solid-state properties.

Comparative Analysis of Dichlorinated Pyrimidine Crystal Structures

In the absence of the specific crystal structure for 4,5-dichloro-2-cyclopropylpyrimidine, we turn our attention to its close analogs to draw meaningful comparisons. The substitution of chlorine atoms at different positions on the pyrimidine ring, alongside other functional groups, profoundly influences the crystal packing and intermolecular interactions.

Here, we compare the crystallographic data of two key dichlorinated pyrimidine derivatives: 4,6-dichloro-5-methylpyrimidine and 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine .

Compound 4,6-Dichloro-5-methylpyrimidine [3][4]4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [5]
Molecular Formula C5H4Cl2N2C6H3Cl2N3
Molecular Weight 163.00 g/mol 188.02 g/mol
Crystal System MonoclinicNot specified in available data
Space Group P21/nNot specified in available data
Unit Cell Dimensions a = 7.463(5) Å, b = 7.827(5) Å, c = 11.790(5) Å, β = 93.233(5)°Not specified in available data
Volume 687.6(7) ųNot specified in available data
Key Intermolecular Interactions C—H···N hydrogen bonds forming inversion dimers.[3][4]N-H···N hydrogen bonding is likely, given the pyrrolo[2,3-d]pyrimidine core.

Analysis of Structural Differences:

The crystal structure of 4,6-dichloro-5-methylpyrimidine reveals a planar molecule where molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers.[3][4] This arrangement is a common motif in the crystal packing of nitrogen-containing heterocyclic compounds.

For the hypothetical 4,5-dichloro-2-cyclopropylpyrimidine , we can anticipate that the presence of the cyclopropyl group at the 2-position would introduce a non-planar element to the molecule. The chlorine atoms at the 4 and 5 positions would influence the electron distribution of the pyrimidine ring and could participate in halogen bonding or other non-covalent interactions, further dictating the crystal packing.

The structure of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine provides insight into the effect of a fused ring system. The pyrrolo[2,3-d]pyrimidine core is a well-known "scaffold of interest" in medicinal chemistry. The presence of the N-H group in the pyrrole ring introduces a strong hydrogen bond donor, which would likely dominate the intermolecular interactions in its crystal structure.

Experimental Protocols: A Guide to Crystal Structure Determination

The determination of a molecule's crystal structure is a critical step in drug development. Below is a generalized workflow for obtaining single-crystal X-ray diffraction data.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the compound's properties.

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is critical and often requires screening of several options.

  • Saturation: Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm with small perforations. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Workflow for Crystal Structure Determination:

workflow cluster_crystal Crystal Handling cluster_xray X-ray Diffraction cluster_structure Structure Solution and Refinement select_crystal Select a suitable single crystal mount_crystal Mount the crystal on a goniometer head select_crystal->mount_crystal data_collection Collect diffraction data using an X-ray diffractometer mount_crystal->data_collection process_data Process and reduce the raw data data_collection->process_data solve_structure Solve the phase problem to obtain an initial structural model process_data->solve_structure refine_structure Refine the atomic positions and thermal parameters solve_structure->refine_structure validate_structure Validate the final crystal structure refine_structure->validate_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Visualizing Molecular Structures and Interactions

The following diagrams illustrate the molecular structure of a representative dichlorinated pyrimidine derivative and a hypothetical structure for 4,5-dichloro-2-cyclopropylpyrimidine.

Molecular Structure of 4,6-Dichloro-5-methylpyrimidine:

Caption: 2D representation of 4,6-dichloro-5-methylpyrimidine.

Hypothetical Structure of 4,5-Dichloro-2-cyclopropylpyrimidine:

Caption: A hypothetical 2D structure of 4,5-dichloro-2-cyclopropylpyrimidine.

Conclusion and Future Directions

While the crystal structure of 4,5-dichloro-2-cyclopropylpyrimidine is not yet publicly available, this guide provides a comparative framework based on its close analogs. The analysis of related dichlorinated pyrimidine derivatives highlights the significant impact of substituent patterns on molecular conformation and intermolecular interactions. The detailed experimental protocols offer a practical guide for researchers aiming to elucidate the crystal structures of novel pyrimidine derivatives.

Future work should focus on the successful crystallization and structure determination of 4,5-dichloro-2-cyclopropylpyrimidine. This would provide invaluable experimental data to validate the hypotheses presented in this guide and would offer a more complete understanding of the structure-activity relationships within this important class of compounds. Such knowledge is crucial for the rational design of next-generation pyrimidine-based therapeutics.

References

  • Crystal structure of 4,6-dichloro-5-methylpyrimidine. Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. [Link]

  • 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Barakat, A., Al-Najjar, H. J., Al-Majid, A. M., Adil, S. F., Ali, M., Masand, V. H., Ghabbour, H. A., & Fun, H. K. (2014). Molecules, 19(11), 17187–17201. [Link]

  • 4,5-Dichloropyrimidin-2-amine. MySkinRecipes. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Comparative

4,5-Dichloro-2-cyclopropylpyrimidine vs other dihalopyrimidines in cross-coupling reactions

The strategic selection of dihalopyrimidine building blocks is a critical decision point in the synthesis of kinase inhibitors, antiviral agents, and other pharmaceutically relevant heterocycles. While unsubstituted diha...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of dihalopyrimidine building blocks is a critical decision point in the synthesis of kinase inhibitors, antiviral agents, and other pharmaceutically relevant heterocycles. While unsubstituted dihalopyrimidines often present significant challenges regarding site-selectivity, functionalized scaffolds like 4,5-dichloro-2-cyclopropylpyrimidine offer elegant solutions through inherent electronic and steric biases.

This guide provides an in-depth, objective comparison of 4,5-dichloro-2-cyclopropylpyrimidine against traditional alternatives (such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine), detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for sequential cross-coupling.

Structural and Mechanistic Causality

The regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on dihalopyrimidines is dictated by the ability of the pyrimidine ring to stabilize the transition state during the oxidative addition of the Palladium(0) catalyst.

  • 2,4-Dichloropyrimidine: Both the C2 and C4 positions are activated by the adjacent electronegative nitrogen atoms. Historically, cross-coupling overwhelmingly favors the C4 position due to lower steric hindrance and superior stabilization of the intermediate. However, have demonstrated that bulky N-heterocyclic carbene (NHC) ligands can invert this paradigm, enabling C2-selective couplings[1][2]. This makes 2,4-dichloropyrimidine versatile but highly dependent on complex ligand design to prevent mixtures.

  • 4,6-Dichloropyrimidine: As a symmetrical scaffold, the initial oxidative addition can occur at either C4 or C6 with equal probability. The primary challenge here is preventing rapid over-coupling (di-substitution), which requires strict stoichiometric control and cryogenic temperatures.

  • 4,5-Dichloro-2-cyclopropylpyrimidine: This scaffold presents a stark electronic asymmetry. The C4-chloride is highly activated (ortho/para to the ring nitrogens), whereas the C5-chloride is effectively unactivated (meta to the nitrogens)[3][4]. Furthermore, the C2-cyclopropyl group donates electron density via hyperconjugation, slightly dampening overall ring reactivity while providing a rigid steric shield to the lower hemisphere[5][6]. This combination results in absolute regiocontrol : the C4 position reacts rapidly under mild conditions, while the C5 position remains entirely inert until subjected to harsher conditions and specialized bulky ligands.

Regioselectivity SM 4,5-Dichloro-2-cyclopropylpyrimidine (Scaffold) C4 C4-Chloride (Ortho to N) Highly Activated SM->C4 C5 C5-Chloride (Meta to N) Unactivated SM->C5 C2 C2-Cyclopropyl Steric Shielding SM->C2 C4_Rxn Rapid Oxidative Addition (Suzuki at 80°C) C4->C4_Rxn C5_Rxn Requires Bulky Ligands (Buchwald at 110°C) C5->C5_Rxn

Regioselectivity logic for 4,5-dichloro-2-cyclopropylpyrimidine in cross-coupling reactions.

Comparative Performance Data

To objectively evaluate these scaffolds, the following table summarizes their quantitative performance metrics across standard cross-coupling workflows.

ScaffoldC4 ReactivityC5/C6 ReactivityC2 ReactivityOver-coupling RiskPrimary Application in Drug Design
4,5-Dichloro-2-cyclopropylpyrimidine Extremely High (80°C, Standard Pd)Low (Requires >100°C, XPhos)Blocked (Cyclopropyl)Very Low (<2% di-adduct)Regioselective sequential coupling
2,4-Dichloropyrimidine High (RT to 60°C)N/AModerate (Ligand dependent)High (Requires strict stoichiometry)Dual C2/C4 functionalized kinase inhibitors
4,6-Dichloropyrimidine High (RT to 60°C)High (Symmetrical to C4)N/AModerate (Statistical mixtures possible)Symmetrical or mono-functionalization

Self-Validating Experimental Protocols

The following methodologies detail a sequential C4-Suzuki / C5-Buchwald-Hartwig workflow for 4,5-dichloro-2-cyclopropylpyrimidine. These protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Causality & Design: Because the C4 position is highly electron-deficient, a standard, inexpensive catalyst like Pd(PPh₃)₄ is sufficient to drive oxidative addition. We utilize a mild base (Na₂CO₃) rather than stronger bases (like KOtBu) to prevent unwanted nucleophilic aromatic substitution (SNAr) hydrolysis of the C5-chloride[4][7].

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 4,5-dichloro-2-cyclopropylpyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.2 M overall concentration).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated by the complete disappearance of the starting material and the appearance of the product mass [M+H]⁺. Crucial Check: The product peak must exhibit a 3:1 isotopic ratio characteristic of a single remaining chlorine atom, confirming absolute C4-selectivity without C5 over-coupling.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C5-Selective Buchwald-Hartwig Amination

Causality & Design: The intermediate 4-aryl-5-chloro-2-cyclopropylpyrimidine features a highly deactivated C5-chloride. To force oxidative addition into this inert bond, a highly active, electron-rich, and sterically bulky phosphine ligand (XPhos) paired with Pd₂(dba)₃ is mandatory. A stronger base (Cs₂CO₃) and higher temperatures are required to drive the catalytic cycle[4].

  • Preparation: In a glovebox, charge a vial with the C4-coupled intermediate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 110°C for 16 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Validation is confirmed by the shift from the chlorinated isotopic pattern to a clean, single-mass peak corresponding to the aminated product, indicating successful displacement of the recalcitrant C5-chloride.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.

Workflow Start 4,5-Dichloro-2-cyclopropylpyrimidine Step1 Step 1: C4 Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, Na2CO3 80°C, 12h Start->Step1 Int Intermediate: 4-Aryl-5-chloro-2-cyclopropylpyrimidine (Validated via LC-MS Isotope) Step1->Int 100% C4 Selectivity Step2 Step 2: C5 Buchwald-Hartwig Pd2(dba)3, XPhos, Amine, Cs2CO3 110°C, 16h Int->Step2 End Final Product: 4-Aryl-5-amino-2-cyclopropylpyrimidine Step2->End Overcomes C5 Inertness

Step-by-step sequential cross-coupling workflow for 4,5-dichloro-2-cyclopropylpyrimidine.

Conclusion

For drug development professionals engineering complex heterocycles, 4,5-dichloro-2-cyclopropylpyrimidine offers a distinct advantage over standard 2,4- or 4,6-dihalopyrimidines. Its inherent electronic asymmetry guarantees absolute regiocontrol during initial C4-functionalization, eliminating the need for complex stoichiometric balancing or exotic ligand screening to prevent over-coupling. Furthermore, the C2-cyclopropyl group provides a metabolically stable, lipophilic vector highly prized in modern pharmacophore design.

References

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available at:[Link]

Sources

Validation

A Comparative Analysis of Pyrimidine Derivatives as GCN2 Kinase Inhibitors for Cancer Therapy

This guide provides a comprehensive comparison of pyrimidine-based derivatives as inhibitors of the General Control Nonderepressible 2 (GCN2) kinase. It is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of pyrimidine-based derivatives as inhibitors of the General Control Nonderepressible 2 (GCN2) kinase. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential, structure-activity relationships, and experimental evaluation of this promising class of anti-cancer agents.

Introduction: GCN2 as a Strategic Target in Oncology

Cancer cells, in their quest for rapid proliferation, frequently outstrip their nutrient supply, leading to metabolic stress within the tumor microenvironment. A key mediator of the cellular response to amino acid deprivation is the GCN2 kinase, a central component of the Integrated Stress Response (ISR).[1][2]

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to GCN2, triggering its activation.[2][3] Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has a dual effect: it causes a global reduction in protein synthesis to conserve resources, but it also paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[4] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, helping the cell adapt and survive the nutrient-poor conditions.[3][5]

By co-opting this survival pathway, cancer cells can endure the harsh metabolic conditions of the tumor microenvironment and develop resistance to certain therapies.[6][7] Therefore, inhibiting GCN2 presents a compelling therapeutic strategy: blocking this adaptive response can sensitize cancer cells to nutrient stress, potentially leading to cell death and inhibiting tumor growth.[4][6]

The following diagram illustrates the GCN2 signaling cascade, the central mechanism targeted by the inhibitors discussed in this guide.

GCN2_Pathway Stress Amino Acid Deprivation tRNA Uncharged tRNA Accumulation Stress->tRNA GCN2_inactive GCN2 (Inactive) tRNA->GCN2_inactive Binds & Activates GCN2_active GCN2 (Active) GCN2_inactive->GCN2_active eIF2a eIF2α GCN2_active->eIF2a Phosphorylates Inhibitor Pyrimidine-Based GCN2 Inhibitor Inhibitor->GCN2_active Inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_global Global Protein Synthesis p_eIF2a->Translation_global Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Preferentially Upregulates Apoptosis Apoptosis Translation_global->Apoptosis Leads to ATF4_protein ATF4 Protein ATF4->ATF4_protein Stress_Response Stress Response Genes (e.g., Amino Acid Synthesis, Transport) ATF4_protein->Stress_Response Upregulates Transcription Survival Cell Survival & Adaptation Stress_Response->Survival

Caption: The GCN2-mediated Integrated Stress Response pathway.

The Rise of Pyrimidine Scaffolds for GCN2 Inhibition

While the specific 4,5-dichloro-2-cyclopropylpyrimidine scaffold is not extensively documented in peer-reviewed literature, the broader pyrimidine chemical class has proven to be a highly fertile ground for the development of potent and selective GCN2 inhibitors. A prominent and well-validated example is the triazolo[4,5-d]pyrimidine core.[8][9] This guide will focus on derivatives from this series to provide a data-driven comparative analysis.

These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of GCN2 and preventing the phosphorylation of its primary substrate, eIF2α. The development of these inhibitors allows for the precise pharmacological interrogation of GCN2's role in cancer biology.[8]

Comparative Performance of Triazolo[4,5-d]pyrimidine Derivatives

The following table summarizes the performance of several key triazolo[4,5-d]pyrimidine derivatives based on published data. These compounds demonstrate the potent and selective inhibition of GCN2 in both biochemical and cellular contexts.

Compound IDGCN2 IC50 (nM) [Biochemical Assay]Cellular p-eIF2α IC50 (nM)Kinase Selectivity over PERKNotesReference
Compound 1 18.6< 150>500-foldPotent GCN2 inhibitor with good selectivity over related ISR kinases PERK and HRI.[8]
Compound 2 20.1< 150>500-foldValidated as a chemical probe for cellular studies; shows growth inhibition in leukemia cell lines.[8][9]
GCN2iB ~720 (reported for a different sulfonamide series)~3300Not specifiedA widely used tool compound, though some studies suggest it can paradoxically activate GCN2 at low concentrations.[10][11][10][11]

Note: Data for GCN2iB is from a different chemical series but is included for context as a commonly referenced GCN2 inhibitor.

The data clearly indicates that the triazolo[4,5-d]pyrimidine scaffold yields highly potent inhibitors of GCN2. Compounds 1 and 2 exhibit nanomolar potency in direct enzyme inhibition assays and effectively block the GCN2 pathway in cells at sub-micromolar concentrations.[8] This potent cellular activity is crucial, as it demonstrates the compounds' ability to penetrate cell membranes and engage the target in a physiological environment.

Structure-Activity Relationship (SAR) Insights

Analysis of the triazolo[4,5-d]pyrimidine series reveals key structural features that drive potency and selectivity. Modifications to the core structure are made to optimize interactions with the ATP-binding pocket of the GCN2 kinase domain. While detailed SAR is often proprietary, the general principles involve tailoring substituents to achieve:

  • Hinge Binding: Establishing critical hydrogen bonds with the "hinge" region of the kinase domain, a feature common to many kinase inhibitors.

  • Hydrophobic Pocket Interactions: Utilizing hydrophobic substituents to fill specific pockets within the active site, enhancing binding affinity.

  • Solvent Front Exposure: Modifying parts of the molecule exposed to the solvent to improve pharmacokinetic properties like solubility without sacrificing potency.

The consistent high potency of compounds like 1 and 2 underscores the suitability of the triazolo[4,5-d]pyrimidine core as a foundational scaffold for GCN2 inhibition.[8]

Experimental Methodologies for Inhibitor Evaluation

The validation of GCN2 inhibitors requires a multi-step experimental approach, progressing from initial biochemical screening to cellular and finally in vivo models.

Experimental_Workflow Start Compound Synthesis Biochem Biochemical Assay (GCN2 Kinase Activity) Start->Biochem IC50 Determination Cellular Cell-Based Assay (p-eIF2α Levels) Biochem->Cellular Confirm Cellular Target Engagement Selectivity Kinase Selectivity Panel Biochem->Selectivity Assess Off-Target Effects Prolif Cell Proliferation & Apoptosis Assays Cellular->Prolif Measure Functional Effect InVivo In Vivo Xenograft Model Prolif->InVivo Evaluate In Vivo Efficacy End Lead Candidate InVivo->End

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4,5-Dichloro-2-cyclopropylpyrimidine

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dichloro-2-cyclopropylpyrimidine, a halogenated pyrimidine derivative. By understanding the inherent properties of this compound and adhering to established protocols, we can ensure a safe laboratory environment and minimize our ecological footprint.

Understanding the Compound: A Profile of 4,5-Dichloro-2-cyclopropylpyrimidine

The structure of 4,5-Dichloro-2-cyclopropylpyrimidine, with its chlorinated pyrimidine core, suggests it should be handled as a hazardous chemical waste.[5] Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[6]

Inferred Hazard Profile:

Hazard ClassAnticipated EffectsSources
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Environmental Hazards May cause long-lasting harmful effects to aquatic life.[3]
Immediate Safety Protocols: Before You Begin Disposal

Before initiating any disposal procedures, it is imperative to have the correct Personal Protective Equipment (PPE) and to be aware of emergency procedures.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated irritant nature of dichloropyrimidines, the following PPE is mandatory when handling 4,5-Dichloro-2-cyclopropylpyrimidine for disposal:

  • Eye Protection: Wear chemical safety goggles and a face shield.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7]

  • Body Protection: A lab coat or chemical-resistant apron is required.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

2. Emergency Preparedness: Know Your Response

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.[9]

Step-by-Step Disposal Protocol for 4,5-Dichloro-2-cyclopropylpyrimidine

The disposal of 4,5-Dichloro-2-cyclopropylpyrimidine must be conducted in a manner that is compliant with federal, state, and local regulations. The overarching principle is to treat it as a halogenated hazardous waste.[5]

Step 1: Waste Segregation - The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[5]

  • Avoid Mixing: Do NOT mix 4,5-Dichloro-2-cyclopropylpyrimidine with non-halogenated waste. This is crucial as the disposal methods and costs for these two streams differ significantly.[5]

  • Labeling: The waste container must be labeled with the full chemical name: "4,5-Dichloro-2-cyclopropylpyrimidine" and the appropriate hazard symbols (e.g., irritant, environmentally hazardous).

Step 2: Containerizing the Waste

  • Solid Waste: If the compound is a solid, carefully transfer it into the designated halogenated waste container. Avoid creating dust.

  • Solutions: If the compound is in solution, ensure the solvent is compatible with the container material. The entire solution should be treated as halogenated waste.

  • Empty Containers: "Empty" containers of 4,5-Dichloro-2-cyclopropylpyrimidine must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. If permissible by your institution's policy and local regulations, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[10][11]

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,5-Dichloro-2-cyclopropylpyrimidine.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: Have 4,5-Dichloro-2- cyclopropylpyrimidine Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Hazard exposure Personal Exposure start->exposure Potential Hazard spill_kit Ensure Spill Kit is Accessible ppe->spill_kit segregate Segregate as Halogenated Organic Waste spill_kit->segregate label_container Use Labeled, Leak-Proof Container segregate->label_container transfer Carefully Transfer Waste to Container label_container->transfer store Store in Designated Hazardous Waste Area transfer->store contact_ehs Contact EH&S for Pickup store->contact_ehs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure_response Follow First-Aid Procedures exposure->exposure_response

Caption: Workflow for the safe disposal of 4,5-Dichloro-2-cyclopropylpyrimidine.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste, particularly pesticide-like compounds, is governed by stringent federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): This is the primary federal law that governs the disposal of solid and hazardous waste.[5][11] 4,5-Dichloro-2-cyclopropylpyrimidine will likely fall under the purview of RCRA as a hazardous waste.

  • Environmental Protection Agency (EPA): The EPA provides guidelines for the disposal of pesticides and other hazardous chemicals.[10][12] Following EPA recommendations is crucial for compliance.

  • State and Local Regulations: It is essential to be aware of and comply with your specific state and local regulations, which may be more stringent than federal laws.[10]

By diligently following these procedures, you contribute to a culture of safety and responsibility within the scientific community. The proper disposal of 4,5-Dichloro-2-cyclopropylpyrimidine is not merely a procedural task but a reflection of our commitment to ethical and sustainable research practices.

References

  • Beyond Pesticides. (n.d.). Gateway on Pesticide Hazards and Safe Pest Management. Retrieved from [Link]

  • United States Environmental Protection Agency. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]

  • CDMS.net. (n.d.). 30 Gal. - Specimen Label. Retrieved from [Link]

  • United States Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]

  • Greenbook.net. (2014, November 15). Safety Data Sheet. Retrieved from [Link]

  • Online Pest Control Courses. (2025, August 22). Pesticide Disposal Laws: What You Need to Know. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2024, February 20). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]

  • Missouri Department of Natural Resources. (2020, August 6). Managing Pesticide Waste - PUB2596. Retrieved from [Link]

  • Dow AgroSciences LLC. (n.d.). Material Safety Data Sheet: ELEMENT 4 Herbicide*. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Environmental Implication of Herbicide Use. Retrieved from [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 4,5-Dichloro-2-cyclopropylpyrimidine

Mechanistic Toxicology & Hazard Profile As a Senior Application Scientist, I emphasize that understanding the chemical reactivity of a molecule is the absolute foundation of laboratory safety. 4,5-Dichloro-2-cyclopropylp...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Toxicology & Hazard Profile

As a Senior Application Scientist, I emphasize that understanding the chemical reactivity of a molecule is the absolute foundation of laboratory safety. 4,5-Dichloro-2-cyclopropylpyrimidine (CAS: 1240595-61-2) is a specialized pharmaceutical intermediate widely utilized in the synthesis of targeted therapeutics and kinase inhibitors[1].

The exact structural features that make this compound synthetically valuable also dictate its severe toxicological profile. The pyrimidine ring is highly electron-deficient, a property further amplified by the electron-withdrawing chlorine atoms at the 4 and 5 positions. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. When exposed to biological tissues, the active halogens react rapidly with the nucleophilic amine and thiol groups present in cellular proteins.

This covalent binding (haptenation) leads to a cascade of physiological hazards:

  • Corrosive Tissue Necrosis: Immediate destruction of living tissue upon contact, causing severe skin burns and irreversible eye damage[3][4].

  • Lachrymatory Effects: Volatilized particles or vapors interact with the mucous membranes of the eyes, triggering a severe, involuntary tearing response[4][5].

  • Sensitization: Protein adduction can trigger an aggressive immune response, leading to allergic contact dermatitis upon subsequent exposures[6][7].

Hazard_Logic Chem 4,5-Dichloro-2- cyclopropylpyrimidine Electrophile Highly Electrophilic Pyrimidine Ring Chem->Electrophile Structural property Lachrymator Lachrymator Effect (Ocular Irritation) Electrophile->Lachrymator Volatilization & Mucous contact Corrosive Tissue Necrosis (Skin Burns) Electrophile->Corrosive SNAr with cellular nucleophiles Sensitizer Protein Adduction (Sensitization) Electrophile->Sensitizer Haptenation

Caption: Logical relationship between chemical structure and physiological hazards.

Quantitative PPE Selection Matrix

Because 4,5-Dichloro-2-cyclopropylpyrimidine is a corrosive solid often dissolved in aggressive organic solvents (e.g., Dichloromethane, Dimethylformamide) during synthesis, your Personal Protective Equipment (PPE) must protect against both the chemical and its vehicle. Standard thin nitrile gloves are insufficient when handling solutions, as rapid solvent permeation will carry the electrophilic pyrimidine directly to the skin.

PPE ComponentMaterial SpecificationBreakthrough TimeProtection Level & Scientific Causality
Primary Gloves Heavy-duty Nitrile (0.38 mm)> 480 min (Solid)High (Solid): Provides an excellent barrier against pure solid particulates and dust[4].
Secondary Gloves Neoprene over Butyl Rubber> 240 min (in DCM)High (Solutions): Required when handling the compound in chlorinated solvents to prevent rapid molecular permeation.
Eye Protection Non-vented Chemical GogglesN/AAbsolute: Prevents lachrymatory vapors and corrosive micro-dust from contacting ocular mucosa[8][9].
Body Protection Tyvek® Lab Coat / ApronN/AHigh: Prevents dust accumulation on standard woven cotton lab coats, which can cause delayed exposure and skin burns[6].
Respiratory NIOSH N95 or P100 RespiratorN/AHigh: Required if handling outside a fume hood (not recommended) to prevent inhalation of corrosive dust[8].

Operational Workflow & Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

PPE_Workflow Start Pre-Operation Risk Assessment Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don Specialized PPE (Nitrile/Neoprene, Goggles) Hood->PPE Handle Dispense Chemical (Closed System) PPE->Handle Decon Decontaminate Tools (10% NaOH/Bleach) Handle->Decon Waste Segregate Halogenated Waste Decon->Waste

Caption: Step-by-step operational workflow for handling halogenated pyrimidines.

Step-by-Step Methodology: Handling & Reaction Setup

Phase 1: Pre-Operational Setup & Verification

  • Airflow Validation: Verify the chemical fume hood is operating with a face velocity of 100–120 feet per minute (fpm). Causality: A strong, verified draft prevents lachrymatory dust from escaping the sash and entering the breathing zone.

  • PPE Inspection: Inspect heavy-duty nitrile gloves for pinholes using the inflation method. Don non-vented chemical goggles[9].

  • Environmental Prep: Lay down disposable, static-dissipative bench paper inside the hood to capture micro-spills.

Phase 2: Active Handling

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the chemical container and the weighing spatula. Causality: Halogenated pyrimidine powders can hold a high static charge; mitigating this prevents the powder from aerosolizing when the cap is opened.

  • Dispensing: Weigh the solid directly into the tared reaction vessel inside the fume hood. Cap the vessel immediately after dispensing.

  • Solvent Addition: If dissolving the compound, add the solvent via a pressure-equalizing dropping funnel or syringe through a septum to maintain a closed system.

Phase 3: Decontamination & Doffing

  • Tool Quenching: Submerge all spatulas and weighing boats in a 10% NaOH or dilute bleach solution for 30 minutes. Causality: The basic solution hydrolyzes the active chlorines via SNAr, converting the hazardous pyrimidine into a benign, water-soluble pyrimidinol derivative.

  • Doffing Sequence: Remove outer gloves inside the hood. Remove goggles only after thoroughly washing hands, ensuring no residual dust is transferred to the eyes.

Emergency Response & Spill Management

In the event of a breach in protocol, immediate action is required to mitigate tissue damage:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately[3][6]. Do not apply neutralizing agents directly to the skin, as the resulting exothermic reaction will worsen the chemical burn.

  • Eye Contact: Utilize the emergency eyewash station immediately, holding the eyelids open to ensure complete irrigation for 15 minutes. Seek immediate ophthalmological evaluation[4][7].

  • Dry Spill: Do not sweep. Gently cover the powder with damp sand or a specialized inert absorbent pad to prevent dust generation, then carefully scoop into a hazardous waste container[8].

Disposal Plan

Proper logistical management of waste prevents downstream exposure to environmental services personnel.

  • Solid Waste: Collect all contaminated bench paper, gloves, and empty vials in a rigid, sealable container explicitly labeled "Corrosive Solid Waste - Halogenated Pyrimidines"[8].

  • Liquid Waste: Segregate reaction filtrates and solvent washes into dedicated "Halogenated Organic Waste" carboys. Never mix with acidic waste streams, as unreacted pyrimidines can precipitate or generate toxic off-gasses[6].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4,5-Dichloro-2-cyclopropylpyrimidine
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